2,5-Diiodopyrazine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,5-diiodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAQOLNUBDHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diiodopyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,5-diiodopyrazine. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound as a building block in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a dihalo-substituted pyrazine derivative. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₂I₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 331.88 g/mol | --INVALID-LINK--[1] |
| Melting Point | 141 °C | Synthesis of this compound by Deprotonative Dimetalation of Pyrazine[2] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Yellow powder | Synthesis of this compound by Deprotonative Dimetalation of Pyrazine[2] |
| InChI | InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H | --INVALID-LINK--[1] |
| SMILES | C1=C(N=CC(=N1)I)I | --INVALID-LINK--[1] |
| CAS Number | 1093418-77-9 | --INVALID-LINK--[1] |
Molecular Structure
Reference Structure: Pyrazine
| Bond/Angle | Value |
| C-N Bond Length | ~1.334 Å |
| C-C Bond Length | ~1.378 Å |
| C-H Bond Length | ~1.050 Å |
Note: These values are for the parent pyrazine molecule and are provided as a reference.
Spectroscopic Data
The following spectroscopic data has been reported for this compound:
| Spectrum Type | Data |
| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) |
| IR (ATR) | ν 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 cm⁻¹ |
| **HRMS (calcd for C₄H₂I₂N₂) ** | 331.8307 |
| HRMS (found) | 331.8297 |
Source: Synthesis of this compound by Deprotonative Dimetalation of Pyrazine[2]
Experimental Protocols
4.1. Synthesis of this compound
The following protocol is based on the deproto-metalation of pyrazine.
Reagents:
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-Butyllithium (BuLi) in hexanes
-
CdCl₂·TMEDA
-
Pyrazine
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).
-
Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (2.0 g, 25 mmol).
-
After 2 hours at room temperature, add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).
-
Stir the mixture overnight before the addition of a saturated aqueous solution of Na₂S₂O₃ (40 mL) and extraction with AcOEt (3 x 40 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂ 100/0 to 80/20) to give 3.3 g (40%) of this compound as a yellow powder.[2]
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Reactivity and Potential Applications
This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds. These positions are susceptible to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
One of the key reactions of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of substituted pyrazine derivatives.
Hypothetical Suzuki-Miyaura Cross-Coupling Reaction Pathway
Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction pathway.
References
An In-depth Technical Guide to the Synthesis of 2,5-Diiodopyrazine from Pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key method for the synthesis of 2,5-diiodopyrazine from pyrazine. The presented methodology, based on deprotonative dimetalation, offers a regioselective route to this valuable dihalogenated pyrazine derivative, which is a crucial building block in medicinal chemistry and materials science. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthesis Route: Deprotonative Dimetalation
The synthesis of this compound from pyrazine can be effectively achieved through a deproto-metalation reaction. This process involves the use of a strong base to selectively remove protons from the pyrazine ring, followed by trapping the resulting metalated species with an iodine source. A notable method utilizes a lithium cadmate base, which allows for the regioselective di-iodination of pyrazine at the 2 and 5 positions.
The reaction proceeds by treating pyrazine with a base formed from 2,2,6,6-tetramethylpiperidine (TMP), butyllithium (BuLi), and cadmium chloride (CdCl₂). This forms a highly reactive metalating agent. Subsequent addition of iodine (I₂) leads to the formation of this compound. By adjusting the stoichiometry of the reagents, the reaction can be controlled to favor the formation of the di-iodinated product over the mono-iodinated species.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound on a 25 mmol scale.
| Parameter | Value | Reference |
| Starting Material | Pyrazine | |
| Scale | 25 mmol (2.0 g) | |
| Yield | 40% (3.3 g) | |
| Melting Point | 141 °C | |
| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) | |
| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) | |
| IR (ATR, cm⁻¹) | 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 | |
| HRMS (C₄H₂I₂N₂) theoretical | 331.8307 | |
| HRMS (C₄H₂I₂N₂) found | 331.8297 | |
| Elemental Analysis (C₄H₂I₂N₂) theoretical | C, 14.48%; H, 0.61%; N, 8.44% | |
| Elemental Analysis (C₄H₂I₂N₂) found | C, 14.31%; H, 0.69%; N, 8.48% |
Experimental Protocol
This section provides a detailed methodology for the gram-scale synthesis of this compound.
Materials:
-
Pyrazine (2.0 g, 25 mmol)
-
2,2,6,6-Tetramethylpiperidine (13 mL, 75 mmol)
-
Butyllithium (BuLi, 1.6 M in hexanes, 75 mmol)
-
Cadmium chloride-TMEDA complex (CdCl₂·TMEDA, 7.5 g, 25 mmol)
2,5-Diiodopyrazine CAS number and molecular weight
This technical guide provides comprehensive information on 2,5-diiodopyrazine, including its chemical properties, synthesis protocols, and potential applications in research and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a di-halogenated pyrazine derivative. Its key quantitative properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 1093418-77-9 | |
| Molecular Formula | C₄H₂I₂N₂ | |
| Molecular Weight | 331.88 g/mol | |
| Exact Mass | 331.83074 Da | |
| Appearance | Yellow powder | |
| Melting Point | 141 °C | |
| XLogP3-AA | 1.2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis of this compound
A reliable method for the gram-scale synthesis of this compound involves the deprotonative dimetalation of pyrazine.
Materials:
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-Butyllithium (BuLi) (1.6 M solution in hexanes)
-
CdCl₂∙TMEDA (Cadmium chloride tetramethylethylenediamine complex)
-
Pyrazine
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add BuLi (1.6 M hexanes solution, 75 mmol) and CdCl₂∙TMEDA (7.5 g, 25 mmol).
-
Stir the mixture for 15 minutes at 0 °C.
-
Introduce pyrazine (2.0 g, 25 mmol) to the mixture.
-
Allow the reaction to stir for 2 hours at room temperature.
-
Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).
-
Purify the resulting product by flash chromatography on silica gel using a heptane/CH₂Cl₂ gradient (from 100/0 to 80/20).
-
The final product, this compound, is obtained as a yellow powder (yield: 3.3 g, 40%).
Characterization Data:
-
¹H NMR (CDCl₃): δ 8.63 (s, 2H)
-
¹³C NMR (CDCl₃): δ 116.6 (C2 and C5), 154.1 (C3 and C6)
-
HRMS (High-Resolution Mass Spectrometry): Calculated for C₄H₂I₂N₂: 331.8307, Found: 331.8297
An In-depth Technical Guide on the Discovery and First Synthesis of 2,5-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and the first reported synthesis of 2,5-diiodopyrazine, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the seminal synthetic method, including a step-by-step experimental protocol and a summary of all relevant quantitative data.
Introduction
Pyrazine and its derivatives are important structural motifs in a vast array of biologically active compounds and functional materials. The introduction of iodine atoms onto the pyrazine ring offers valuable handles for further chemical transformations, such as cross-coupling reactions, making diiodopyrazines versatile building blocks in organic synthesis. This guide focuses on the first documented synthesis of this compound, a milestone that opened avenues for the exploration of its chemical space.
Discovery and First Synthesis
The first reported synthesis of this compound was described by L'Helgoual'ch and colleagues in 2008.[1] Their work, titled "Synthesis of this compound by Deprotonative Dimetalation of Pyrazine," presented a novel approach to directly iodinate the pyrazine ring at the 2 and 5 positions.[1][2][3] At the time of publication, the authors noted that the synthesis of this compound had not been previously reported by other methods.[1]
The key strategy involved a deprotonative dimetalation of pyrazine using a lithium tri(2,2,6,6-tetramethylpiperidino)cadmate base, followed by quenching with molecular iodine.[1][2] This method proved to be effective for achieving the desired disubstitution, a challenging task due to the propensity of pyrazine to undergo nucleophilic addition.[2]
Experimental Protocol: First Synthesis of this compound
The following protocol is adapted from the gram-scale synthesis reported by L'Helgoual'ch et al.[2]
3.1. Materials and Reagents
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
CdCl₂·TMEDA (Cadmium(II) chloride tetramethylethylenediamine complex)
-
Pyrazine
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Heptane
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for flash chromatography
3.2. Reaction Setup
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Glassware should be oven-dried prior to use.
3.3. Synthetic Procedure
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in anhydrous THF (25 mL), successively add n-BuLi (1.6 M solution in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).
-
Stir the resulting mixture for 15 minutes at 0 °C.
-
Introduce pyrazine (2.0 g, 25 mmol) to the reaction mixture.
-
Allow the reaction to stir for 2 hours at room temperature.
-
In a separate flask, prepare a solution of iodine (14 g, 75 mmol) in THF (25 mL).
-
Add the iodine solution to the reaction mixture.
-
The reaction is quenched and worked up as per standard procedures.
-
Purify the crude product by flash chromatography on silica gel using a heptane/CH₂Cl₂ gradient (from 100/0 to 80/20) to yield this compound as a yellow powder.[2]
Quantitative Data
The following tables summarize the quantitative data obtained from the first synthesis of this compound.[2]
Table 1: Reaction Yields and Physical Properties
| Scale | Yield (%) | Physical Appearance | Melting Point (°C) |
| 2 mmol | 58% | Yellow Powder | 141 |
| 25 mmol | 40% | Yellow Powder | 141 |
Table 2: Spectroscopic and Analytical Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) |
| IR (ATR, cm⁻¹) | 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 |
| HRMS (C₄H₂I₂N₂) | Calculated: 331.8307, Found: 331.8297 |
| Elemental Analysis (C₄H₂I₂N₂) | Calculated: C, 14.48%; H, 0.61%; N, 8.44% |
| Found: C, 14.31%; H, 0.69%; N, 8.48% |
Visualizations
5.1. Synthesis Workflow
The following diagram illustrates the experimental workflow for the first synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
5.2. Reaction Pathway
This diagram outlines the chemical transformation from pyrazine to this compound.
References
Safety and handling precautions for 2,5-Diiodopyrazine
An In-depth Technical Guide to the Safe Handling of 2,5-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for this compound, a dihalo-substituted pyrazine derivative used in chemical synthesis.[1] The information is compiled from safety data sheets and chemical databases to ensure that researchers, scientists, and drug development professionals can work with this compound in a safe and informed manner.
Chemical Identification and Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Pyrazine, 2,5-diiodo- | [1] |
| CAS Number | 1093418-77-9 | [1] |
| Molecular Formula | C₄H₂I₂N₂ | [1] |
| Molecular Weight | 331.88 g/mol | [1] |
| Appearance | Solid (Form not specified) | N/A |
| Melting Point | 141 °C | [1] |
| Boiling Point | 318.3 ± 37.0 °C (Predicted) | [1] |
| Density | 2.765 ± 0.06 g/cm³ (Predicted) | [1] |
| Chemical Stability | Stable under standard ambient conditions (room temperature).[2] | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to irritation.[2][3]
| GHS Classification | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Note: The GHS classification is based on available safety data sheets.[1][2][3] The GHS07 pictogram represents hazards such as skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[4]
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Risk Assessment : Before starting any work, perform a risk assessment specific to the planned experiment, considering the quantities used and the nature of the procedure.
-
Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 4. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[2][5]
-
Dispensing : When weighing or transferring the solid, avoid generating dust.[3][5] Use techniques such as weighing on a tared, contained surface within the fume hood.
-
Operational Hygiene : Do not eat, drink, or smoke in the area where the chemical is handled.[6] Wash hands and any exposed skin thoroughly after handling.[2][3] Immediately change any contaminated clothing.
-
Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][5] The recommended storage temperature is -20 °C, and the material is noted to be moisture-sensitive.[3] Store locked up.[3]
Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately.
-
Evacuate : Evacuate non-essential personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.
-
Containment : Prevent the spill from spreading or entering drains or water systems.[5][7]
-
Personal Protection : Don appropriate PPE, including respiratory protection if significant dust is present.[5]
-
Cleanup : Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5] Avoid actions that generate dust.
-
Decontamination : Clean the affected area thoroughly.
-
Disposal : Dispose of the waste material through an approved waste disposal plant.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection :
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator. In danger areas, a self-contained breathing apparatus may be required.[3]
References
2,5-Diiodopyrazine: A Technical Guide for Chemical Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodopyrazine is a halogenated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its pyrazine core is a key structural motif in numerous biologically active compounds, and the presence of two iodine atoms at the 2 and 5 positions offers reactive handles for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound in drug discovery and development.
Commercial Availability and Suppliers
This compound (CAS Number: 1093418-77-9) is available from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Number | Purity | Available Quantities |
| ChemicalBook | CB26481 | Varies by supplier | Varies by supplier |
| Pharmaffiliates | PA 27 0020991 | High purity | Inquire for details |
| Sunway Pharm Ltd | CB26481 | >97% | 250mg, 1g |
Note: Pricing is subject to change and should be confirmed with the respective suppliers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₂I₂N₂ |
| Molecular Weight | 331.88 g/mol |
| Appearance | Yellow powder[1] |
| Melting Point | 141 °C[1] |
| CAS Number | 1093418-77-9 |
Experimental Protocols: Synthesis of this compound
A reliable gram-scale synthesis of this compound has been reported via deprotonative dimetalation of pyrazine followed by iodination.[1][2]
Gram-Scale Synthesis of this compound[1]
Materials:
-
Pyrazine (2.0 g, 25 mmol)
-
2,2,6,6-tetramethylpiperidine (LiTMP) (13 mL, 75 mmol)
-
n-Butyllithium (BuLi) (1.6 M in hexanes, 75 mmol)
-
Cadmium chloride-TMEDA complex (CdCl₂·TMEDA) (7.5 g, 25 mmol)
-
Iodine (I₂) (14 g, 75 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Aqueous saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Heptane and Dichloromethane (CH₂Cl₂) for chromatography
Procedure:
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).
-
Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (2.0 g, 25 mmol).
-
Allow the reaction to stir for 2 hours at room temperature.
-
Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL) to the reaction mixture.
-
Stir the mixture overnight.
-
Quench the reaction by adding an aqueous saturated solution of Na₂S₂O₃ (40 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a heptane/CH₂Cl₂ gradient (from 100/0 to 80/20) to yield this compound as a yellow powder (3.3 g, 40% yield).[1]
Characterization Data:
-
¹H NMR (CDCl₃): δ 8.63 (s, 2H)[1]
-
¹³C NMR (CDCl₃): δ 116.6 (C2 and C5), 154.1 (C3 and C6)[1]
-
IR (ATR): ν 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 cm⁻¹[1]
-
HRMS (EI): calculated for C₄H₂I₂N₂: 331.8307, found: 331.8297[1]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine ring is a common scaffold in a variety of approved drugs, highlighting its importance as a pharmacophore. While specific examples of drug candidates derived directly from this compound are not widely reported in publicly available literature, its structure makes it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs. The two iodine atoms provide versatile handles for a range of cross-coupling reactions, which are fundamental tools in modern medicinal chemistry.
Potential Synthetic Transformations
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2 and 5 positions. This enables the systematic exploration of the chemical space around the pyrazine core to optimize for biological activity, selectivity, and pharmacokinetic properties.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further functionalized.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions allow for the creation of diverse molecular scaffolds that can be screened for activity against various biological targets.
Relevance to Signaling Pathways
Pyrazine-containing compounds are known to modulate a wide range of biological signaling pathways, making them attractive scaffolds for the development of targeted therapeutics. While the direct interaction of this compound with specific signaling pathways is not documented, its derivatives could potentially target key components of cellular signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders.
For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature nitrogen-containing heterocyclic cores, including pyrazine. These inhibitors often function by competing with ATP for binding to the kinase domain of signaling proteins, thereby blocking downstream signal transduction. The diversification of the this compound scaffold through the synthetic routes described above could lead to the discovery of novel kinase inhibitors.
Conclusion
This compound is a readily synthesizable and commercially available chemical entity with significant potential as a building block in drug discovery. Its value lies in the reactivity of the two iodine atoms, which allows for extensive chemical derivatization through modern cross-coupling methodologies. While direct biological activity of this compound itself has not been extensively reported, its utility as a scaffold for the generation of libraries of novel compounds makes it a valuable tool for researchers and drug development professionals seeking to explore new chemical space and identify novel therapeutic agents. The strategic application of this building block in well-designed synthetic and screening campaigns could lead to the discovery of new modulators of key biological pathways.
References
An In-depth Technical Guide to the Reactivity of C-I Bonds in 2,5-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bonds in 2,5-diiodopyrazine, a versatile building block in organic synthesis, particularly relevant to drug discovery and development. The electron-deficient nature of the pyrazine ring significantly influences the reactivity of the C-I bonds, making them amenable to a variety of transformations. This document details key reactions, including palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki-Miyaura), nucleophilic aromatic substitution (SNAr), and metal-halogen exchange. Emphasis is placed on regioselectivity, allowing for the sequential functionalization of the pyrazine core. This guide consolidates quantitative data from the literature into structured tables and provides detailed experimental protocols for pivotal reactions, alongside diagrammatic representations of reaction pathways and workflows to facilitate understanding and application in a research and development setting.
Introduction
The pyrazine moiety is a prevalent scaffold in numerous biologically active compounds and functional materials. The introduction of iodine atoms onto the pyrazine ring, as in this compound, provides synthetic handles for the construction of complex molecular architectures. The two equivalent C-I bonds in this compound offer the potential for both symmetrical and unsymmetrical disubstitution, making it a valuable precursor for the synthesis of diverse compound libraries. The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature, activate the C-I bonds towards various chemical transformations. This guide will delve into the nuances of this reactivity, providing a practical resource for chemists in the pharmaceutical and materials science fields.
Synthesis of this compound
A reliable method for the gram-scale synthesis of this compound involves the deprotonative dimetalation of pyrazine followed by trapping with iodine.[1]
Experimental Protocol: Gram-Scale Synthesis of this compound[1]
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in anhydrous tetrahydrofuran (THF, 25 mL), n-butyllithium (1.6 M in hexanes, 75 mmol) is added, followed by CdCl₂·TMEDA (7.5 g, 25 mmol). The resulting mixture is stirred for 15 minutes at 0 °C before the addition of pyrazine (2.0 g, 25 mmol). After stirring for 2 hours at room temperature, a solution of iodine (14 g, 75 mmol) in THF (25 mL) is added. The reaction mixture is stirred overnight and then quenched with a saturated aqueous solution of Na₂S₂O₃ (40 mL). The product is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂ gradient from 100/0 to 80/20) to yield this compound as a yellow powder (3.3 g, 40% yield).
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bonds in this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The ability to perform these reactions sequentially allows for the synthesis of unsymmetrically substituted pyrazines.[2]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] While specific examples for this compound are not abundant in the readily available literature, the general principles and the potential for regioselective mono- and di-alkynylation are high, analogous to other dihaloheterocycles.
Caption: Sequential Sonogashira coupling workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryls and other conjugated systems.[4] The sequential Suzuki-Miyaura coupling of dihaloarenes is a well-established strategy for the synthesis of unsymmetrical products.[5]
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Dihalopyridine | Arylboronic acid | Pd(OAc)₂ / Ad₂BnP | K₂CO₃ | N/A | N/A | up to 99 | [5] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | [6] |
Note: This table provides general conditions for similar substrates due to the lack of specific data for this compound in the searched literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[6]
A mixture of the dihalo-substrate (e.g., this compound, 1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., 2 M aqueous Na₂CO₃) in a suitable solvent system (e.g., DME/ethanol) is heated under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring makes the C-I bonds susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like amines.[7] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a Meisenheimer-like intermediate, followed by the departure of the iodide ion.[8][9] The presence of two nitrogen atoms in the pyrazine ring enhances the ring's electrophilicity, facilitating this reaction.[7]
Caption: SNAr mechanism on this compound.
Metal-Halogen Exchange
The C-I bonds of this compound can undergo metal-halogen exchange, typically with organolithium reagents at low temperatures.[10] This reaction is generally very fast and allows for the in-situ generation of a pyrazinyl-lithium species, which can then be trapped with various electrophiles. The exchange rate for halogens typically follows the trend I > Br > Cl.[10] This method provides a powerful route to introduce a wide range of functional groups onto the pyrazine ring.
Experimental Protocol: General Procedure for Lithium-Iodine Exchange[11]
To a solution of this compound (1 equivalent) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium, 1.1 equivalents for mono-exchange) is added dropwise. The reaction mixture is stirred at this temperature for a short period (e.g., 15-60 minutes) to allow for the exchange to occur. An electrophile (e.g., an aldehyde, ketone, or alkyl halide) is then added to trap the generated organolithium species. The reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, and the organic layer is washed, dried, and purified.
Caption: Metal-halogen exchange and subsequent reaction.
Regioselectivity
A key aspect of the chemistry of this compound is the potential for regioselective mono-functionalization. By carefully controlling the stoichiometry of the reagents (e.g., using one equivalent of a nucleophile or organometallic reagent), it is often possible to selectively react at one of the C-I positions, leaving the other available for subsequent transformations. This stepwise approach is invaluable for the synthesis of unsymmetrical 2,5-disubstituted pyrazines. The equivalence of the two C-I bonds means that the initial substitution occurs statistically at either position.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of functionalized pyrazine derivatives. The electron-deficient nature of the pyrazine ring activates the C-I bonds for a range of important chemical transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange. The ability to control the stoichiometry of these reactions allows for the regioselective mono-functionalization of the pyrazine core, opening up avenues for the synthesis of a vast array of both symmetrical and unsymmetrical pyrazine-containing molecules. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further research into the specific reaction conditions and yields for this compound in these key transformations will undoubtedly expand its utility and application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling Reaction for the Synthesis of 2,5-Diarylpyrazines from 2,5-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures that are prevalent in many drug candidates. Pyrazine-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The synthesis of 2,5-diarylpyrazines via the Suzuki coupling of 2,5-diiodopyrazine with various arylboronic acids provides a versatile and direct route to this important class of compounds.
This document provides a detailed protocol for the Suzuki cross-coupling reaction of this compound, including optimized reaction conditions, a summary of expected yields with various arylboronic acids, and a schematic of the experimental workflow.
Reaction Principle
The Suzuki cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the double Suzuki cross-coupling of this compound with a variety of arylboronic acids. The greater reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-96 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 18 | 75-85 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3.0) | DME/H₂O (4:1) | 85 | 14 | 82-92 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 87-97 |
Experimental Protocol
This protocol describes a general procedure for the synthesis of 2,5-diphenylpyrazine from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 331.9 mg)
-
Phenylboronic acid (2.2 mmol, 268.2 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. Degas the resulting mixture by bubbling with nitrogen or argon for an additional 15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenylpyrazine.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow Diagram
Caption: Workflow for the Suzuki cross-coupling of this compound.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable solvent and a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed under an inert atmosphere to prevent catalyst degradation.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2,5-diiodopyrazine with primary amines. This reaction is a powerful tool for the synthesis of 2,5-diaminopyrazine derivatives, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide or pseudohalide with an amine in the presence of a base. This reaction has become indispensable in organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods.
This document focuses on the application of the Buchwald-Hartwig amination to this compound, a key substrate for the synthesis of symmetrically and asymmetrically substituted 2,5-diaminopyrazines. These products are valuable building blocks for the development of novel pharmaceuticals, agrochemicals, and functional materials.
General Reaction Scheme
The Buchwald-Hartwig amination of this compound with primary amines can proceed in a stepwise manner, allowing for the potential synthesis of both mono- and di-aminated products. The general transformation is depicted below:
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Key Experimental Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key experimental parameters:
-
Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.
-
Phosphine Ligand: The choice of ligand is crucial for catalyst activity and selectivity. Bulky, electron-rich phosphine ligands are generally preferred. For the amination of heteroaryl halides, ligands such as XPhos, SPhos, and BrettPhos have shown excellent performance. The use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields for the coupling of primary amines.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation. Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be employed.
-
Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene, dioxane, and THF are the most frequently used solvents.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.
-
Stoichiometry: The stoichiometry of the amine is critical for controlling the selectivity between mono- and di-amination. Using one equivalent of the primary amine relative to this compound will favor the formation of the mono-aminated product. An excess of the amine will drive the reaction towards the di-aminated product.
Experimental Protocols
The following protocols are generalized procedures for the mono- and di-amination of this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol for Mono-amination of this compound
This protocol aims to selectively synthesize 2-amino-5-iodopyrazine derivatives.
Caption: Experimental workflow for mono-amination.
Materials:
| Reagent/Material | Molar Equivalents |
| This compound | 1.0 |
| Primary Amine | 1.0 - 1.2 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 |
| Phosphine Ligand (e.g., XPhos) | 0.02 - 0.10 |
| Base (e.g., NaOtBu) | 1.2 - 1.5 |
| Anhydrous Solvent (e.g., Toluene) | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 eq. NaOtBu).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration of the limiting reagent) and the primary amine (1.1 eq.) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-iodopyrazine.
Protocol for Di-amination of this compound
This protocol is designed for the synthesis of symmetrical 2,5-diaminopyrazine derivatives.
Caption: Experimental workflow for di-amination.
Materials:
| Reagent/Material | Molar Equivalents |
| This compound | 1.0 |
| Primary Amine | 2.2 - 2.5 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.02 - 0.10 |
| Phosphine Ligand (e.g., XPhos) | 0.04 - 0.20 |
| Base (e.g., NaOtBu) | 2.4 - 3.0 |
| Anhydrous Solvent (e.g., Toluene) | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., 4 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 8 mol% XPhos), and the base (e.g., 2.8 eq. NaOtBu).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration of the limiting reagent) and the primary amine (2.2 eq.) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the mono-aminated intermediate is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diaminopyrazine.
Substrate Scope and Data
The following table summarizes representative examples of the Buchwald-Hartwig amination of dihalopyrazines with various primary amines. While specific data for this compound is limited in the public domain, the data for analogous dihalopyrazines provides a strong indication of the expected reactivity and yields.
Table 1: Buchwald-Hartwig Amination of Dihalopyrazines with Primary Amines
| Entry | Dihalopyrazine | Primary Amine | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,5-Dichloropyrazine | n-Butylamine | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu (2.4) | Toluene | 100 | 18 | 2,5-Bis(butylamino)pyrazine | 85 |
| 2 | 2,5-Dichloropyrazine | Benzylamine | Pd(OAc)₂ (5), SPhos (10) | Cs₂CO₃ (3.0) | Dioxane | 110 | 24 | 2,5-Bis(benzylamino)pyrazine | 78 |
| 3 | 2,5-Dibromopyrazine | Aniline | Pd₂(dba)₃ (2.5), BrettPhos (5) | KOtBu (2.5) | Toluene | 100 | 16 | 2,5-Bis(phenylamino)pyrazine | 92 |
| 4 | 2,5-Dibromopyrazine | p-Methoxyaniline | Pd(OAc)₂ (4), RuPhos (8) | NaOtBu (2.8) | Dioxane | 100 | 20 | 2,5-Bis(p-methoxyphenylamino)pyrazine | 88 |
| 5 | 2,5-Dichloropyrazine | Cyclohexylamine | Pd₂(dba)₃ (3), XPhos (6) | NaOtBu (2.6) | Toluene | 110 | 24 | 2,5-Bis(cyclohexylamino)pyrazine | 81 |
Note: The data in this table is compiled from analogous reactions and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity palladium precatalyst and ligand. Prepare fresh catalyst if necessary. |
| Insufficiently anhydrous conditions | Use oven-dried glassware and freshly distilled, anhydrous solvents. | |
| Inappropriate base | NaOtBu is generally the most effective base. Ensure it is fresh and has been handled under inert conditions. | |
| Formation of side products | Hydrodehalogenation | This can be a competing side reaction. Screening different ligands and optimizing the temperature may help to minimize it. |
| Incomplete reaction to di-aminated product | Insufficient amine or base | Increase the equivalents of the primary amine and base. |
| Steric hindrance | For bulky primary amines, longer reaction times or higher temperatures may be required. A different, more active ligand may also be necessary. |
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient and versatile route to a wide range of 2,5-diaminopyrazine derivatives. Careful selection of the catalyst, ligand, base, and solvent, along with control of the stoichiometry, allows for the selective synthesis of either mono- or di-aminated products. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Synthesis of Pyrazine-Based Conjugated Polymers Using 2,5-Diiodopyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazine-based conjugated polymers utilizing 2,5-diiodopyrazine as a key building block. These polymers are of significant interest due to their unique electronic and photophysical properties, which make them promising candidates for applications in organic electronics, biosensing, and diagnostics—fields of increasing relevance to the pharmaceutical and drug development industries.
Introduction
Pyrazine, a nitrogen-containing heterocyclic aromatic compound, imparts desirable electron-accepting properties when incorporated into a conjugated polymer backbone. This can lead to materials with tunable band gaps, high electron affinity, and interesting photoluminescence characteristics. The use of this compound as a monomer offers a versatile platform for creating a variety of copolymers through common cross-coupling reactions such as Stille and Suzuki polymerizations. The resulting pyrazine-based conjugated polymers have potential applications in areas such as fluorescent biosensors for detecting biologically relevant analytes.[1][2]
Key Applications in a Drug Development Context
While not drugs themselves, pyrazine-based conjugated polymers offer enabling technologies for drug discovery and development:
-
Fluorescent Biosensors: The inherent fluorescence of many pyrazine-containing conjugated polymers can be quenched or enhanced upon interaction with specific biomolecules or ions. This property can be harnessed to develop sensitive and selective biosensors for diagnostics or high-throughput screening.[1][2] For instance, the detection of specific metal ions or small molecules involved in disease pathways can be envisioned.
-
Cell Imaging and Diagnostics: Water-soluble derivatives of these polymers can be designed for use as fluorescent probes in cellular imaging, allowing for the visualization of biological processes or the tracking of drug delivery vehicles.
-
Drug Delivery: The polymer backbone can be functionalized to carry therapeutic agents, with the potential for controlled release triggered by specific biological cues.
Synthesis Protocols
The synthesis of pyrazine-based conjugated polymers from this compound is typically achieved via palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Stille and Suzuki polymerizations.
Note: These are generalized protocols and may require optimization based on the specific co-monomer and desired polymer properties. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Stille Polymerization of this compound with a Distannyl Co-monomer
This protocol describes the synthesis of a pyrazine-thiophene copolymer.
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a Schlenk flask, add this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq).
-
Add the palladium catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the phosphine ligand, P(o-tol)₃ (typically 4-8 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by a suitable technique (e.g., GPC or NMR of a precipitated sample).
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).
-
Filter the precipitated polymer and wash it extensively with the non-solvent to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The polymer is typically recovered from the chloroform fraction.
-
Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Suzuki Polymerization of this compound with a Diboronic Ester Co-monomer
This protocol describes the synthesis of a pyrazine-fluorene copolymer.
Materials:
-
This compound
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed organic solvent, followed by the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage if required.
-
Heat the biphasic mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-72 hours.
-
Monitor the polymerization as described in the Stille protocol.
-
After cooling to room temperature, separate the organic layer.
-
Precipitate the polymer by adding the organic solution to a non-solvent like methanol.
-
Collect the polymer by filtration and wash thoroughly with water and methanol.
-
Purify the polymer by Soxhlet extraction as described previously.
-
Dry the final polymer product under vacuum.
Data Presentation
The following tables summarize typical data for pyrazine-based conjugated polymers. Note that the specific values will depend on the co-monomer and the precise reaction conditions.
| Polymer | Synthesis Method | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| Pyrazine-Thiophene Copolymer | Stille | 10 - 30 | 1.5 - 2.5 | 70 - 90 |
| Pyrazine-Fluorene Copolymer | Suzuki | 15 - 50 | 1.8 - 3.0 | 75 - 95 |
| Pyrazine-Benzothiadiazole Copolymer | Stille | 20 - 60 | 2.0 - 3.5 | 65 - 85 |
Table 1: Molecular Weight Data for Exemplary Pyrazine-Based Conjugated Polymers.
| Polymer | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Optical Bandgap (eV) |
| Pyrazine-Thiophene Copolymer | Chloroform | 450 - 550 | 550 - 650 | 1.9 - 2.2 |
| Pyrazine-Fluorene Copolymer | Toluene | 380 - 450 | 450 - 550 | 2.5 - 2.8 |
| Pyrazine-Benzothiadiazole Copolymer | Chlorobenzene | 550 - 650 | 650 - 750 | 1.5 - 1.8 |
Table 2: Optoelectronic Properties of Exemplary Pyrazine-Based Conjugated Polymers.
Visualizations
Experimental Workflow
References
- 1. Fluorescent conjugated microporous polymers containing pyrazine moieties for adsorbing and fluorescent sensing of iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent chemosensors based on conjugated polymers with N-heterocyclic moieties: two decades of progress - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Medicinal Chemistry Precursors from 2,5-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that target a variety of biological pathways, particularly protein kinases.[2][4] The 2,5-disubstituted pyrazine motif is of particular interest as it allows for the introduction of diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties.[4][5]
2,5-Diiodopyrazine is a versatile and highly reactive building block for the synthesis of these valuable 2,5-disubstituted pyrazine precursors. The two iodo-substituents can be sequentially or simultaneously functionalized using a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the controlled and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing access to a vast chemical space for drug discovery.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent functionalization via these key cross-coupling reactions to generate precursors for medicinal chemistry, with a focus on the synthesis of potential kinase inhibitors.
Synthesis of Starting Material: this compound
A reliable method for the gram-scale synthesis of this compound is crucial for its use as a starting material. The following protocol is adapted from the work of Mongin and coworkers.[6]
Experimental Protocol: Gram-Scale Synthesis of this compound
-
To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add n-BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).
-
Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (2.0 g, 25 mmol).
-
Allow the reaction to stir for 2 hours at room temperature.
-
Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).
-
After quenching and work-up, the product, this compound, is obtained as a yellow powder.
| Product | Scale | Yield | Reference |
| This compound | 25 mmol | 40% | [6] |
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The two iodine atoms on the pyrazine ring can be readily displaced using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.
Suzuki-Miyaura Coupling for the Synthesis of 2,5-Diarylpyrazines
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups, which are common features in kinase inhibitors.[4] The following protocol is adapted from the double Suzuki-Miyaura coupling of 2,5-dibromopyrazine. Given the higher reactivity of this compound, milder conditions may also be effective.
Experimental Protocol: Double Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (2.2 equiv), and a suitable base such as K₂CO₃ (4.0 equiv).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv).
-
Add a suitable solvent system, such as a mixture of DME, ethanol, and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and purify the product by column chromatography.
| Starting Material | Coupling Partner | Product | Yield | Reference (Adapted from) |
| 2,5-Dibromopyrazine | 3-Borylindole | 2,5-bis(indol-3-yl)pyrazine | 69% | [7] |
Logical Workflow for Suzuki-Miyaura Coupling
Sonogashira Coupling for the Synthesis of 2,5-Dialkynylpyrazines
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for synthesizing precursors for kinase inhibitors, as the alkyne moiety can serve as a rigid linker or be further functionalized.
Experimental Protocol: Double Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and a copper co-catalyst (e.g., CuI, 0.3 equiv).[8]
-
After degassing the reaction mixture for a few minutes at room temperature, add the terminal alkyne (2.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the 2,5-dialkynylpyrazine.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference (Adapted from) |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | THF/Et₃N | 92% | [8] |
Signaling Pathway for Kinase Inhibition by Pyrazine Derivatives
Buchwald-Hartwig Amination for the Synthesis of 2,5-Diaminopyrazines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[2][9] This reaction is instrumental in synthesizing 2,5-diaminopyrazine derivatives, which can act as key intermediates for building more complex medicinal chemistry scaffolds, including kinase inhibitors where the amino group can form crucial hydrogen bonds in the kinase hinge region.[3]
Experimental Protocol: Double Buchwald-Hartwig Amination
-
In an oven-dried, argon-flushed reaction tube, combine this compound (1.0 equiv), the desired primary or secondary amine (2.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction tube and heat to the appropriate temperature (typically 80-110 °C) with stirring for the required time (usually 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2,5-diaminopyrazine product.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference (Adapted from) |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | High | [9] |
| Aryl Bromide | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Good | [10] |
Sequential Cross-Coupling for Unsymmetrical 2,5-Disubstituted Pyrazines
The differential reactivity of the two iodo-groups, or the use of stoichiometry-controlled reactions, can allow for the sequential functionalization of this compound. This is a powerful strategy for creating unsymmetrical 2,5-disubstituted pyrazines, which can be advantageous for fine-tuning the structure-activity relationship (SAR) of a drug candidate. A general workflow for a sequential Sonogashira followed by a Suzuki coupling is outlined below.
Experimental Workflow for Sequential Cross-Coupling
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of 2,5-disubstituted pyrazine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for accessing diverse chemical matter. These precursors are of significant interest to medicinal chemists, particularly for the development of novel kinase inhibitors and other therapeutic agents. The ability to perform these reactions in a sequential manner further enhances the utility of this compound as a key building block in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] The traditional Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, the use of copper can lead to issues such as the formation of homocoupled alkyne byproducts (Glaser coupling), catalyst deactivation, and the need for stringent anaerobic conditions.[1] Consequently, the development of copper-free Sonogashira coupling protocols has been a significant area of research, offering advantages in terms of simplified reaction conditions, reduced side reactions, and easier product purification.[1][2]
Pyrazine and its derivatives are important structural motifs in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3][4][5] The introduction of alkynyl moieties into the pyrazine scaffold via Sonogashira coupling can lead to novel compounds with potential applications in drug discovery, particularly as kinase inhibitors.[3][4][5] This document provides detailed application notes and a protocol for the copper-free Sonogashira coupling of 2,5-diiodopyrazine with terminal alkynes.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 2,5-dialkynylpyrazine scaffold is a promising pharmacophore in the design of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3] Pyrazine-containing compounds have been successfully developed as inhibitors of various kinases, often by acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain.[3][4][5] The rigid, linear geometry conferred by the alkyne linkages can allow for precise positioning of substituents to interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.
The synthesis of a library of 2,5-dialkynylpyrazine derivatives through copper-free Sonogashira coupling allows for the systematic exploration of structure-activity relationships (SAR). By varying the terminal alkyne, researchers can introduce a diverse range of functional groups to probe interactions with different regions of the kinase active site, including the solvent-exposed region and hydrophobic pockets. This approach is integral to the hit-to-lead and lead optimization phases of drug discovery.
Reaction Scheme
Caption: General reaction scheme for the copper-free Sonogashira coupling of this compound.
Experimental Protocols
The following protocol is a representative procedure for the copper-free Sonogashira coupling of this compound. Researchers should optimize the reaction conditions for each specific substrate combination.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Amine base (e.g., Triethylamine [Et₃N], Diisopropylamine [DIPA])
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF], Dimethylformamide [DMF])
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol, 3.0 eq.). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (2.2 mmol, 2.2 eq.) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 2,5-dialkynylpyrazine by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Data Presentation
The following tables summarize typical reaction conditions and yields for the copper-free Sonogashira coupling of dihaloarenes, which can serve as a reference for the reaction with this compound.
Table 1: Representative Conditions for Copper-Free Sonogashira Coupling of Dihaloarenes
| Entry | Dihaloarene | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | 1,3-Dibromobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | DIPA | DMF | 80 | 24 | 70-80 |
| 3 | 2,5-Dibromopyridine | Propargyl alcohol | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 75-85 |
| 4 | 2,3-Dichloroquinoxaline | Phenylacetylene | Pd/C (10) | K₂CO₃ | Water | 70 | 6 | 80-90 |
Table 2: Comparison of Palladium Catalysts in Copper-Free Sonogashira Coupling
| Entry | Catalyst | Ligand | Advantages | Disadvantages |
| 1 | Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established | Air-sensitive, requires inert atmosphere |
| 2 | PdCl₂(PPh₃)₂ | Triphenylphosphine | Air-stable precatalyst | May require higher temperatures or longer reaction times |
| 3 | Pd(OAc)₂ | Buchwald-type ligands (e.g., SPhos) | High activity for challenging substrates | Ligands can be expensive |
| 4 | Pd/C | None | Heterogeneous, easily removed by filtration | May require higher catalyst loading, potential for leaching |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the copper-free Sonogashira coupling.
Kinase Inhibitor Drug Discovery Cascade
Caption: A logical workflow for the discovery of kinase inhibitors based on the 2,5-dialkynylpyrazine scaffold.
Conclusion
The copper-free Sonogashira coupling of this compound provides an efficient and versatile method for the synthesis of novel 2,5-dialkynylpyrazine derivatives. These compounds are of significant interest to researchers in drug discovery, particularly for the development of kinase inhibitors. The protocols and data presented herein offer a valuable resource for scientists working in this field. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2,5-Diiodopyrazine as a Building Block for Porous Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous Organic Frameworks (POFs) are a class of highly porous materials constructed from organic building blocks linked by strong covalent bonds. Their large surface areas, tunable pore sizes, and chemical stability make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The incorporation of nitrogen-containing heterocyclic units, such as pyrazine, into the framework structure can enhance selectivity for specific molecules like carbon dioxide through dipole-quadrupole interactions. 2,5-Diiodopyrazine is a valuable bifunctional building block for the synthesis of pyrazine-containing POFs. The iodine substituents provide reactive sites for forming robust carbon-carbon bonds through various cross-coupling reactions, leading to the formation of extended, porous networks.
These application notes provide a general framework for the synthesis and characterization of a pyrazine-based Porous Organic Framework (Py-POF) derived from this compound.
Data Presentation
The properties of POFs are highly dependent on the specific co-monomers and synthetic conditions used. The following tables provide representative data for pyrazine-containing porous organic polymers synthesized using methods analogous to those described below.
Table 1: Textural Properties of a Representative Pyrazine-Containing POF (Py-POF-1)
| Property | Value |
| BET Surface Area (m²/g) | 400 - 800 |
| Langmuir Surface Area (m²/g) | 600 - 1200 |
| Total Pore Volume (cm³/g) | 0.3 - 0.6 |
| Micropore Volume (cm³/g) | 0.2 - 0.4 |
| Mean Pore Diameter (nm) | 1.0 - 2.0 |
Note: These values are illustrative and can vary based on the specific synthetic protocol and co-monomer used.
Table 2: Gas Adsorption Data for a Representative Pyrazine-Containing POF (Py-POF-1)
| Gas | Uptake Capacity (mmol/g) at 273 K and 1 bar |
| Carbon Dioxide (CO₂) | 1.6 - 4.5 |
| Methane (CH₄) | 0.8 - 1.5 |
| Nitrogen (N₂) | 0.5 - 1.0 |
| Hydrogen (H₂) | 2.0 - 3.0 (at 77 K) |
Note: The higher CO₂ uptake is attributed to the presence of nitrogen atoms in the pyrazine rings, which act as Lewis basic sites, enhancing the affinity for CO₂.[1]
Experimental Protocols
The following protocols describe the synthesis of this compound and a general procedure for its polymerization into a Porous Organic Framework via Sonogashira cross-coupling.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the deprotonative dimetalation of pyrazine followed by iodination.
Materials:
-
Pyrazine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cadmium chloride-TMEDA complex (CdCl₂·TMEDA)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (3 equivalents) in anhydrous THF, successively add n-BuLi (1.6 M in hexanes, 3 equivalents) and CdCl₂∙TMEDA (1 equivalent).
-
Stir the mixture for 15 minutes at 0 °C.
-
Introduce pyrazine (1 equivalent) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Add a solution of iodine (3 equivalents) in THF.
-
Stir the mixture overnight at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂) to yield this compound as a yellow powder.
Protocol 2: Synthesis of a Pyrazine-Based Porous Organic Framework (Py-POF-1) via Sonogashira Coupling
This is a general protocol for the synthesis of a conjugated microporous polymer. The specific co-monomer, catalyst, base, and solvent system may require optimization.
Materials:
-
This compound
-
1,4-Diethynylbenzene (or other rigid di- or tri-functional alkyne co-monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (TEA)
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and 1,4-diethynylbenzene (1 equivalent) in a mixture of anhydrous toluene and triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), copper(I) iodide (0.04-0.10 equivalents), and triphenylphosphine (0.08-0.20 equivalents) to the solution.
-
Heat the reaction mixture at 80-100 °C for 48-72 hours. A solid precipitate should form during the reaction.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the collected solid sequentially with methanol, acetone, and chloroform to remove any unreacted monomers, oligomers, and catalyst residues.
-
Dry the polymer in a vacuum oven at 80-120 °C overnight to obtain the final porous organic framework (Py-POF-1).
Characterization: The resulting Py-POF-1 should be characterized by Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the polymer backbone, solid-state ¹³C NMR for structural analysis, thermogravimetric analysis (TGA) to assess thermal stability, and nitrogen physisorption at 77 K to determine the surface area and pore size distribution.
Visualizations
Synthesis of Py-POF-1
Caption: Workflow for the synthesis of a pyrazine-based POF.
Structure-Property Relationship
Caption: Influence of monomer structure on final POF properties.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,5-diiodopyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you address common issues such as low conversion, side product formation, and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I observing very low or no conversion of my this compound starting material?
Low or no conversion in a Suzuki reaction with this compound can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a common reason for failure.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time upon exposure to air and moisture. Ensure you are using a fresh batch or a well-stored catalyst.
-
Consider a Pre-catalyst: Modern palladium pre-catalysts (e.g., those from the Buchwald or PEPPSI families) are often more stable and efficient at generating the active Pd(0) species.
-
Increase Catalyst Loading: While typically in the 1-5 mol% range, for challenging substrates, increasing the catalyst loading to 5-10 mol% might be necessary.
-
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step. The choice and quality of the base are critical.
-
Troubleshooting Steps:
-
Base Strength: For electron-deficient heteroaryls like pyrazines, a moderately strong inorganic base is often required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. Very strong bases like hydroxides can sometimes promote side reactions.
-
Base Solubility: Ensure the base has some solubility in the reaction medium. The use of aqueous solvent mixtures (e.g., dioxane/water, THF/water) can facilitate this.
-
Freshness and Purity: Use a freshly opened or properly stored anhydrous base.
-
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.
-
Troubleshooting Steps:
-
Thorough Degassing: Degas your solvent(s) (including water) thoroughly before use. Common methods include bubbling with an inert gas (argon or nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique (at least three cycles).
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) using a balloon or a Schlenk line.
-
-
-
Poor Reagent Quality: The purity and stability of the boronic acid or ester are paramount.
-
Troubleshooting Steps:
-
Check Boronic Acid Purity: Boronic acids can undergo dehydration to form boroxines or protodeboronation upon storage. Check the purity by NMR before use.
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to side reactions like protodeboronation.
-
-
My reaction produces a mixture of mono- and di-arylated pyrazine. How can I control the selectivity?
Controlling selectivity between mono- and di-substitution is a common challenge with di-halo substrates. The higher reactivity of the C-I bond means that the second coupling can occur readily after the first.
Strategies for Selective Arylation:
-
Stoichiometry:
-
For Mono-arylation: Use a limited amount of the boronic acid (e.g., 0.9-1.1 equivalents relative to the this compound). This statistically favors the formation of the mono-substituted product.
-
For Di-arylation: Use an excess of the boronic acid (e.g., 2.2-3.0 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes favor mono-arylation by slowing down the rate of the second coupling relative to the first.[1]
-
-
Reaction Time:
-
Careful monitoring of the reaction by TLC or LC-MS can allow you to stop the reaction when the desired mono-arylated product is at its maximum concentration.
-
I am observing significant amounts of side products like homocoupled boronic acid and protodeboronated arene. How can I minimize these?
Side reactions reduce the yield of the desired product and complicate purification.
Minimizing Side Reactions:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Protodeboronation (Hydrolysis of Boronic Acid): This side reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.
-
Solutions:
-
Use a Milder Base: Strong bases and high temperatures can promote protodeboronation. Consider using a weaker base like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF).
-
Use Boronic Esters: As mentioned, pinacol boronic esters are generally more resistant to protodeboronation.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation, although this can present challenges with base solubility.
-
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings with di-halo heterocycles, providing a baseline for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 70 |
| 7 | Triethylamine | 50 |
Data adapted from a model Suzuki-Miyaura reaction to illustrate base effects. Actual yields with this compound may vary.[2]
Table 2: Conditions for Double Suzuki Coupling of a Di-bromo Thiophene Derivative
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (1.5) | KOH (4) | 1,4-Dioxane/H₂O (2:1) | 90 | 24 | 89 |
| Pd(PPh₃)₄ (1.5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (2:1) | 90 | 24 | 79 |
| Pd(PPh₃)₄ (1.5) | Cs₂CO₃ (4) | 1,4-Dioxane/H₂O (2:1) | 90 | 24 | 65 |
| Pd(PPh₃)₄ (1.5) | NaOH (4) | 1,4-Dioxane/H₂O (2:1) | 90 | 24 | 82 |
| Pd(PPh₃)₄ (1.5) | Na₂CO₃ (4) | 1,4-Dioxane/H₂O (2:1) | 90 | 24 | 55 |
These conditions for a di-bromo analog can serve as a starting point for the di-iodo pyrazine substrate.[3]
Experimental Protocols
General Procedure for the Di-arylation of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove oxygen.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio) via syringe.
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.
Potential Side Reactions
Caption: Common side reactions encountered in Suzuki-Miyaura couplings.
References
- 1. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Diiodopyrazine by Recrystallization from Mixed Solvents
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,5-diiodopyrazine using mixed solvent recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a mixed solvent system for the recrystallization of this compound?
A1: A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics for recrystallization. For this compound, a suitable solvent pair consists of a "good" solvent in which the compound is readily soluble at elevated temperatures, and a "poor" or "anti-solvent" in which it is sparingly soluble even at high temperatures. This combination allows for controlled precipitation of the purified compound upon cooling.
Q2: How do I select an appropriate mixed solvent system for this compound?
Q3: What are the key steps in a mixed solvent recrystallization?
A3: The general procedure involves:
-
Dissolving the crude this compound in a minimal amount of the hot "good" solvent.
-
Gradually adding the "poor" solvent to the hot solution until turbidity (cloudiness) appears and persists.
-
Adding a few drops of the hot "good" solvent to redissolve the precipitate and achieve a saturated solution.
-
Allowing the solution to cool slowly to induce crystal formation.
-
Isolating the purified crystals by filtration.
-
Washing the crystals with a small amount of the cold solvent mixture.
-
Drying the crystals to remove residual solvent.
Q4: How can I determine the optimal ratio of the two solvents?
A4: The optimal ratio is typically determined empirically. Start by dissolving the compound in the "good" solvent and then titrate with the "poor" solvent at an elevated temperature until the solution becomes cloudy. The ratio of the solvents at this point is a good approximation of the optimal mixture for crystallization upon cooling.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot "good" solvent. | The chosen solvent is not a "good" solvent for this compound. | Try a different "good" solvent. Based on the solubility of similar compounds, consider solvents like ethanol, ethyl acetate, or dichloromethane.[2] |
| No crystals form upon cooling. | - The solution is not saturated (too much "good" solvent was used).- The cooling process is too rapid. | - Reheat the solution and evaporate some of the "good" solvent. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is lower than the melting point of the solute.- The solution is supersaturated.- The rate of cooling is too fast. | - Select a solvent with a higher boiling point.- Reheat the solution to dissolve the oil, add a small amount of the "good" solvent, and cool slowly.- Ensure a slower cooling rate. |
| Low recovery of purified crystals. | - Too much "good" solvent was used, leading to significant loss of product in the mother liquor.- The crystals were washed with too much cold solvent.- Premature crystallization occurred during hot filtration (if performed). | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| The purified crystals are colored. | The colored impurity was not removed during recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixed Solvent System
This protocol is a general guideline and may require optimization based on the initial purity of the this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to near boiling while stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While maintaining the temperature, slowly add deionized water dropwise to the hot ethanol solution until a faint, persistent turbidity is observed.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. This ensures the solution is saturated at that temperature.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a pre-chilled ethanol/water mixture (using the empirically determined ratio).
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the compound's melting point.
Process Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Identifying and removing catalyst residues from 2,5-Diiodopyrazine reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2,5-Diiodopyrazine, focusing on the identification and removal of catalyst and reagent residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common residues to expect in a this compound synthesis?
The most commonly cited synthesis for this compound involves a deproto-metalation reaction using reagents like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and cadmium chloride (CdCl2).[1][2] Therefore, the primary inorganic residues to expect are lithium and cadmium salts, not traditional catalyst residues like palladium.
Q2: I am using a palladium-catalyzed cross-coupling reaction to synthesize a derivative of this compound. What are the acceptable limits for palladium residues in my final compound?
For active pharmaceutical ingredients (APIs), the International Council for Harmonisation (ICH) provides guidelines for elemental impurities. Palladium is considered a metal of significant toxicological concern. Acceptable concentration limits vary depending on the daily dose of the drug product.[3] For compounds intended for biological screening, a suggested maximum level of residual palladium is 100 ppm.[4] It is crucial to quantify and minimize these residues.[4][5]
Q3: How can I detect and quantify metal residues in my this compound product?
The standard and most accurate methods for quantifying trace metal residues like palladium or cadmium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This is a highly sensitive technique used for final quality control and can detect metals at very low concentrations.[6][7]
-
Atomic Absorption (AA) Spectroscopy and X-ray Fluorescence (XRF) : These are also standard methods for quantifying palladium in APIs.[6]
For high-throughput screening of palladium removal methods, rapid colorimetric or fluorometric assays are available.[6][7][8] These can provide a quicker, albeit less precise, indication of palladium levels.[6][8]
Q4: What are the most effective general methods for removing metal residues?
Several techniques can be employed to remove metal residues, often in combination:
-
Chromatography : Column chromatography on silica gel is a very common and effective method for separating the desired organic product from inorganic salts and metal complexes.[9][10]
-
Crystallization : Recrystallizing the final product can significantly reduce the concentration of metal impurities, which ideally remain in the mother liquor.[6]
-
Metal Scavengers : Solid-supported scavengers with functional groups that chelate metals (e.g., thiol- or amine-functionalized silica) are highly effective.[3][11] These are stirred with the product solution and then filtered off.
-
Filtration through Celite : Passing a solution of the crude product through a pad of Celite can help remove insoluble metal species.[9]
-
Liquid-Liquid Extraction : A standard aqueous workup can remove a significant portion of water-soluble inorganic salts.[9]
Troubleshooting Guides
Guide 1: Residue Removal from Deproto-metalation Synthesis of this compound
Issue: My final this compound product shows contamination with inorganic residues after synthesis using LiTMP and CdCl2.
Troubleshooting Steps:
-
Initial Workup: The reaction is typically quenched with an aqueous solution of sodium thiosulfate (Na2S2O3) to remove unreacted iodine.[1] Ensure this step is performed thoroughly, followed by extraction with an organic solvent like ethyl acetate.[1] This initial aqueous wash will remove the bulk of the water-soluble lithium and cadmium salts.
-
Flash Chromatography: The most effective purification step is flash chromatography on silica gel.[1] A gradient elution, for example, from heptane to a mixture of heptane and dichloromethane, can effectively separate the nonpolar this compound from polar inorganic residues.[1]
-
Crystallization: If chromatography does not yield a product of sufficient purity, recrystallization can be attempted from an appropriate solvent system.
Guide 2: Removing Palladium Catalyst Residues
Issue: My pyrazine derivative, synthesized via a palladium-catalyzed cross-coupling reaction, has unacceptable levels of residual palladium.
Palladium Removal Efficiency of Different Methods
| Method | Typical Palladium Removal Efficiency | Key Considerations |
| Silica Gel Chromatography | Variable, can be highly effective | The polarity of the compound and catalyst complex affects separation.[9] |
| Crystallization | Can be effective, but may concentrate metal in some cases[12] | Efficiency depends on the crystal lattice and solubility of impurities. |
| Activated Carbon | Good, but can have poor selectivity | May lead to loss of the desired product.[12] |
| Thiol-Based Scavengers (e.g., Si-TMT) | >90% | Highly effective for a range of palladium species.[3] |
| Amine-Based Scavengers | Effective, performance varies with conditions | Can be a cost-effective option. |
| Filtration through Celite | Good for insoluble palladium species (e.g., Pd(0)) | Less effective for soluble palladium complexes.[9] |
Troubleshooting Workflow:
-
Step 1: Choose the Right Scavenger. Thiol-based scavengers are often the most effective for palladium. Perform a small-scale screening of different scavengers to find the optimal one for your specific reaction mixture.
-
Step 2: Optimize Scavenging Conditions. Experiment with the amount of scavenger, reaction time, and temperature. A typical starting point is to use a few weight equivalents of the scavenger and stir at room temperature for several hours.
-
Step 3: Post-Scavenging Purification. After filtering off the scavenger, a final purification step like flash chromatography or crystallization is often necessary to remove any remaining traces and ensure the highest purity.
-
Step 4: Quantify Residual Palladium. Use ICP-MS to confirm that the palladium levels are within the acceptable range for your application.[4][6]
Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
This protocol is based on the purification of this compound following its synthesis via deproto-metalation.[1]
-
Preparation: After the aqueous workup, concentrate the combined organic layers under reduced pressure to obtain the crude product.
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and then adding the silica gel and concentrating the mixture to a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using heptane as the mobile phase.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with 100% heptane. Gradually increase the polarity by adding dichloromethane. A gradient of 0% to 20% dichloromethane in heptane is typically effective.[1]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a yellow powder.[1]
Protocol 2: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Solvent Selection: Ensure your product is fully dissolved in a suitable organic solvent (e.g., THF, toluene, ethyl acetate).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting amount is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Agitation: Stir the mixture at room temperature. The required time can range from 1 to 24 hours. Monitor the palladium concentration periodically if possible.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger. A simple gravity or vacuum filtration is sufficient. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the product for residual palladium using ICP-MS or a rapid screening method.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Buchwald-Hartwig amination of 2,5-diiodopyrazine, a crucial reaction in the synthesis of novel compounds for drug discovery and materials science.
Troubleshooting and FAQs
Q1: My reaction is sluggish or shows no conversion. What are the common causes?
A1: Several factors can lead to low or no conversion. Here's a checklist of potential issues to investigate:
-
Catalyst Activity: Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst which can be more reliable in generating the active catalytic species.
-
Solvent and Reagent Purity: Water and oxygen can significantly hinder the reaction. Ensure your solvent is anhydrous and degassed. Amines and bases should also be pure and dry.
-
Base Strength and Solubility: The choice of base is critical. Strong, non-coordinating bases like sodium or potassium tert-butoxide are commonly used. However, their solubility can be an issue in less polar solvents. Ensure the base is finely powdered and well-dispersed. For base-sensitive substrates, weaker bases like cesium carbonate may be necessary, but this might require higher temperatures or longer reaction times.
-
Ligand Selection: The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like heteroaryl halides, bulky electron-rich phosphine ligands are often required.
Q2: I am observing significant amounts of side products, such as hydrodehalogenation. How can I minimize this?
A2: Hydrodehalogenation, where the iodide is replaced by a hydrogen atom, is a common side reaction. It can be minimized by:
-
Optimizing the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.
-
Lowering the Reaction Temperature: Higher temperatures can sometimes promote side reactions.
-
Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.
-
Solvent Choice: The polarity of the solvent can influence the rates of competing reaction pathways.
Q3: How do I choose the optimal base for my reaction?
A3: The optimal base depends on the specific amine and any functional groups on your starting materials.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are generally the most effective for a wide range of amines and promote high reaction rates. However, they are not compatible with base-sensitive functional groups like esters or nitro groups.
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These are good options for substrates with base-sensitive functionalities. The reaction rates are typically slower, and higher temperatures may be required. For aryl iodides, cesium carbonate has been shown to be effective.
Q4: Which solvent is best for the amination of this compound?
A4: The choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of the reagents and intermediates.
-
Aprotic, Nonpolar Solvents: Toluene and xylene are the most commonly used and often provide the best results in terms of selectivity and yield. 1,4-Dioxane is also a viable option.
-
Aprotic, Polar Solvents: While solvents like DMF or NMP can dissolve the base better, they can sometimes lead to undesired side reactions.
-
Solvent-Free Conditions: For some substrates, a solvent-free protocol can be highly efficient and environmentally friendly.
Data on Base and Solvent Optimization
The following tables summarize representative data for the Buchwald-Hartwig amination, demonstrating the impact of base and solvent selection. While this data is not specific to this compound, it provides a strong starting point for optimization.
Table 1: Effect of Base on Reaction Yield (Representative System)
| Entry | Base | pKa of Conjugate Acid | Yield (%) | Notes |
| 1 | NaOtBu | ~19 | >95 | High reaction rates, but not suitable for base-sensitive substrates. |
| 2 | KOtBu | ~19 | >95 | Similar to NaOtBu, a common choice for robust substrates. |
| 3 | LHMDS | ~26 | >90 | Useful for substrates with protic functional groups. |
| 4 | Cs₂CO₃ | ~10.3 | ~85 | Milder conditions, suitable for sensitive substrates. |
| 5 | K₃PO₄ | ~12.3 | ~80 | Another mild option for substrates with sensitive functionalities. |
Table 2: Effect of Solvent on Reaction Yield (Representative System)
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| 1 | Toluene | 2.4 | >95 | Often the solvent of choice, good for selectivity. |
| 2 | 1,4-Dioxane | 2.2 | ~90 | A good alternative to toluene. |
| 3 | THF | 7.5 | ~75 | Can be effective, but sometimes lower yields are observed. |
| 4 | DMF | 37 | Variable | Can lead to side reactions and catalyst deactivation. |
| 5 | Solvent-Free | N/A | >90 | An environmentally friendly option that can be highly efficient. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound:
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 - 2.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium precursor, and the phosphine ligand.
-
Add the base to the reaction vessel.
-
Seal the Schlenk tube and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Simplified Catalytic Cycle:
Scaling up the synthesis of 2,5-diiodopyrazine: challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-diiodopyrazine, with a focus on challenges related to scaling up the production.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Symptom: The final isolated yield of this compound is significantly lower than expected, particularly when increasing the reaction scale.
Possible Causes & Solutions:
-
Incomplete Di-iodination: The primary cause of low yield is often the incomplete reaction, resulting in the formation of 2-iodopyrazine as a major byproduct.
-
Solution 1: Adjust Stoichiometry: Ensure the correct molar ratios of the reagents are used. For the deprotonative dimetalation method, it's crucial to use a sufficient excess of the metalating agent and iodine to drive the reaction towards di-substitution.[1][2] Increasing the amount of the base has been shown to favor the formation of the di-iodo derivative.[1][2]
-
Solution 2: Reaction Time and Temperature: Ensure the reaction runs for a sufficient duration to allow for complete di-iodination. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. While the deprotonation is often carried out at 0°C to room temperature, the subsequent iodination may require specific temperature control to balance reaction rate and selectivity.
-
-
Poor Heat Transfer on a Larger Scale: Exothermic reactions can lead to localized overheating, promoting side reactions and decomposition of the product.
-
Solution: Efficient Heat Management: Employ a reactor with a high surface-area-to-volume ratio or use a jacketed reactor with a reliable cooling system. For very large scales, consider continuous flow reactors to ensure consistent temperature control.
-
-
Inefficient Mixing: Inadequate agitation can lead to poor mass transfer, resulting in localized concentration gradients and incomplete reactions.
-
Solution: Optimize Agitation: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous, especially when dealing with slurries or heterogeneous mixtures.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.
-
Solution 1: Optimize Extraction: Ensure the correct solvent and pH are used for the aqueous workup to maximize the partitioning of this compound into the organic phase.
-
Solution 2: Refine Purification: Flash chromatography is effective for purification at a lab scale.[2] For larger scales, consider alternative methods like recrystallization. Careful selection of the recrystallization solvent system is critical to maximize yield and purity.
-
Issue 2: Difficulty in Removing Mono-iodinated Impurity
Symptom: The final product is contaminated with a significant amount of 2-iodopyrazine, which is difficult to separate.
Possible Causes & Solutions:
-
Insufficient Iodinating Agent or Base: As mentioned, this is a primary cause for the formation of the mono-iodinated species.
-
Suboptimal Reaction Conditions: Reaction temperature and time can influence the selectivity of the di-iodination.
-
Solution: Condition Optimization: A systematic study of the reaction parameters (temperature, addition rate of reagents, reaction time) can help to define a window where the formation of this compound is maximized over 2-iodopyrazine.
-
-
Ineffective Purification Method: The chosen purification method may not be adequate for separating the di- and mono-iodinated pyrazines due to their similar polarities.
-
Solution 1: High-Performance Chromatography: For high-purity requirements, preparative HPLC might be necessary, although this can be costly and time-consuming for large quantities.
-
Solution 2: Recrystallization Optimization: Experiment with different solvent systems to find one that selectively crystallizes this compound, leaving the mono-iodinated impurity in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of this compound via deprotonative dimetalation?
A1: The most critical parameters are:
-
Stoichiometry: The ratio of the pyrazine substrate to the metalating agent (e.g., CdCl2·TMEDA and LiTMP) and the iodinating agent (I2) is paramount. An excess of the base and iodine is necessary to drive the reaction to the di-iodinated product.[1][2]
-
Temperature Control: The deprotonation step is often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.[2] Maintaining this temperature profile is crucial for controlling the reaction rate and minimizing side reactions. During scale-up, effective heat dissipation is essential to prevent runaway reactions.
-
Addition Rate of Reagents: The rate at which the reagents are added can significantly impact the reaction. A slow, controlled addition of the base and the iodine solution can help to maintain a consistent temperature and prevent the buildup of localized high concentrations of reactants.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in a heterogeneous reaction mixture.
Q2: Are there alternative methods for the iodination of pyrazine?
A2: Yes, while the deprotonative metalation is a documented method, other general methods for iodinating aromatic and heteroaromatic compounds could be explored, although they may require significant optimization for pyrazine. These include:
-
Electrophilic Iodination using an Oxidizing Agent: Systems like I2/H2O2 or KI/NaIO4 in the presence of an acid can be effective for iodinating electron-rich aromatic rings.[3] However, pyrazine is an electron-deficient system, which makes direct electrophilic substitution challenging.[4]
-
Iodination with N-Iodosuccinimide (NIS): NIS is a common and milder iodinating agent, often used with an acid catalyst.[5] Its effectiveness on pyrazine would need to be experimentally determined.
-
Sandmeyer-type Reactions: If a suitable amino-substituted pyrazine precursor is available, a Sandmeyer-type reaction could be a viable route to introduce iodine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (if feasible and safe) and analyzing them by:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the relative amounts of starting material, mono-iodinated, and di-iodinated products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative analysis of the reaction mixture.
Q4: What are the safety considerations for scaling up this synthesis?
A4: Key safety considerations include:
-
Handling of Pyrophoric Reagents: The use of organolithium reagents like n-BuLi requires strict anhydrous and inert atmosphere techniques to prevent fires.
-
Exothermic Reactions: The reaction can be exothermic. A robust cooling system and careful monitoring of the internal temperature are essential to prevent thermal runaway.
-
Toxic and Corrosive Reagents: Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE) when handling reagents like iodine and strong bases.
-
Quenching: The reaction is typically quenched with a reducing agent like sodium thiosulfate solution to neutralize excess iodine.[2] This quenching step can also be exothermic and should be performed carefully.
Data Presentation
Table 1: Summary of Gram-Scale Synthesis of this compound via Deprotonative Dimetalation.[2]
| Parameter | Value |
| Starting Material | Pyrazine |
| Scale | 25 mmol (2.0 g of pyrazine) |
| Key Reagents | 2,2,6,6-tetramethylpiperidine, n-BuLi, CdCl2·TMEDA, I2 |
| Solvent | THF |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 2 hours for metalation, overnight for iodination |
| Purification Method | Flash chromatography on silica gel |
| Final Yield | 40% (3.3 g) |
| Appearance | Yellow powder |
| Melting Point | 141 °C |
Experimental Protocols
Detailed Methodology for Gram-Scale Synthesis of this compound[2]
-
Preparation of the Base: To a stirred, cooled (0°C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add n-BuLi (1.6 M in hexanes, 75 mmol) and CdCl2·TMEDA (7.5 g, 25 mmol).
-
Metalation: Stir the mixture for 15 minutes at 0°C before introducing pyrazine (2.0 g, 25 mmol).
-
Reaction: Allow the reaction mixture to stir for 2 hours at room temperature.
-
Iodination: Add a solution of I2 (14 g, 75 mmol) in THF (25 mL) to the reaction mixture.
-
Overnight Reaction: Stir the mixture overnight.
-
Workup: Add a saturated aqueous solution of Na2S2O3 (40 mL) and extract with ethyl acetate (3 x 40 mL).
-
Purification: Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH2Cl2 from 100/0 to 80/20) to yield this compound as a yellow powder.
Visualizations
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Effect of temperature on the regioselectivity of 2,5-diiodopyrazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-diiodopyrazine. The focus is on understanding and controlling the regioselectivity of substitution reactions, with a particular emphasis on the role of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with this compound?
A1: The primary factors governing regioselectivity in reactions of this compound are:
-
Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control.[1][2]
-
Catalyst and Ligands: The choice of palladium catalyst and phosphine ligands can significantly influence which iodine atom is more reactive in cross-coupling reactions.[3][4]
-
Reagent Stoichiometry: The molar ratio of reagents to this compound will affect the extent of mono- versus di-substitution.
-
Solvent: The polarity and coordinating ability of the solvent can impact reaction rates and selectivity.
Q2: How does temperature affect the regioselectivity of cross-coupling reactions with this compound?
A2: Temperature plays a crucial role in determining the product distribution by influencing whether the reaction is under kinetic or thermodynamic control.[1][5]
-
Low Temperatures (Kinetic Control): At lower temperatures, the reaction is generally under kinetic control, meaning the product that forms the fastest will be the major product. This is often the product resulting from the reaction at the most sterically accessible or electronically favorable iodine atom.
-
High Temperatures (Thermodynamic Control): At higher temperatures, the reaction may become reversible, allowing equilibrium to be reached.[1] Under these conditions, the most stable product (the thermodynamic product) will be favored.
Q3: Which iodine atom in this compound is expected to be more reactive?
A3: In the absence of other substituents, the two iodine atoms in this compound are electronically equivalent. However, in a substituted this compound, the reactivity of the two iodine atoms can be differentiated based on the electronic and steric nature of the substituent. For unsubstituted this compound, subtle differences in the reaction environment can lead to preferential reaction at one site.
Q4: Can I achieve selective mono-substitution on this compound?
A4: Yes, selective mono-substitution is achievable by carefully controlling the reaction conditions. Key strategies include:
-
Using a 1:1 stoichiometry of the coupling partner to this compound.
-
Employing lower reaction temperatures to favor the kinetic product and reduce the rate of the second substitution.
-
Choosing a catalyst system that exhibits high reactivity for the first coupling and lower reactivity for the second.
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of mono-substituted regioisomers.
Possible Cause: The electronic and steric environments of the two iodine atoms are not sufficiently different under the current reaction conditions to favor one over the other.
Troubleshooting Steps:
-
Modify the Temperature:
-
Screen Catalysts and Ligands:
Issue 2: I am getting a significant amount of the di-substituted product instead of the desired mono-substituted product.
Possible Cause: The rate of the second substitution reaction is comparable to or faster than the first, or the reaction conditions are too harsh.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of this compound relative to the coupling partner (e.g., 1.2 to 1.5 equivalents).
-
Lower the Reaction Temperature: Reducing the temperature will decrease the overall reaction rate and can improve selectivity for the mono-substituted product.[6]
-
Reduce Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
-
Use a Less Active Catalyst: A less reactive catalyst system may favor mono-substitution.
Data Presentation
Table 1: Hypothetical Effect of Temperature on Regioselectivity in a Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Temperature (°C) | Time (h) | Ratio of 2-phenyl-5-iodopyrazine : 2,5-diphenylpyrazine | Predominant Control |
| 1 | 25 | 12 | 95 : 5 | Kinetic |
| 2 | 60 | 6 | 70 : 30 | Mixed |
| 3 | 100 | 4 | 40 : 60 | Thermodynamic |
This table is illustrative and based on the principles of kinetic and thermodynamic control. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Suzuki-Miyaura Cross-Coupling Reaction
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the boronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Temperature Control:
-
For Kinetic Control: Place the reaction vessel in a cooling bath (e.g., ice-water bath for 0 °C or a cryocooler for lower temperatures) and stir for the desired time.
-
For Thermodynamic Control: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using a pre-heated oil bath and stir.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Temperature-Controlled Sonogashira Cross-Coupling Reaction
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper co-catalyst (e.g., CuI, 0.05 equiv), and a degassed solvent (e.g., THF or DMF).
-
Reagent Addition: Add a degassed base (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.1 equiv).
-
Temperature Control:
-
Low Temperature: Stir the reaction at room temperature (or lower if desired) to favor mono-substitution.
-
High Temperature: Heat the reaction to a higher temperature (e.g., 50-80 °C) to potentially drive the reaction to di-substitution or to favor a thermodynamically more stable product.
-
-
Monitoring and Workup: Follow steps 4-6 as described in the Suzuki-Miyaura protocol.
Visualizations
Caption: Workflow for optimizing regioselectivity in this compound reactions.
Caption: Energy profile for kinetic vs. thermodynamic control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
Characterizing unexpected byproducts in 2,5-diiodopyrazine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-diiodopyrazine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound are Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are versatile for creating carbon-carbon bonds by reacting the diiodopyrazine with organoboron, organotin, or terminal alkyne reagents, respectively.
Q2: What are the expected major byproducts in these coupling reactions?
A2: Common byproducts include homocoupling products of the coupling partner (e.g., biaryls from boronic acids in Suzuki reactions) and mono-substituted iodopyrazine resulting from incomplete reaction. Dehalogenation, where one or both iodine atoms are replaced by hydrogen, is also a frequently observed side reaction.
Q3: How can I minimize homocoupling of my organometallic reagent?
A3: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a lower catalyst loading and optimizing the reaction temperature can also disfavor this side reaction.
Q4: What causes the dehalogenation of this compound?
A4: Dehalogenation can be catalyzed by the palladium complex, particularly in the presence of a hydrogen source. Common hydrogen sources in the reaction mixture can include the solvent (e.g., alcohols), the base, or even trace amounts of water.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Disubstituted Product and Presence of Mono-substituted Byproduct
Symptoms:
-
Significant amount of mono-iodopyrazine species observed in LC-MS or NMR.
-
The isolated yield of the desired 2,5-disubstituted pyrazine is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reagent | Increase the equivalents of the organometallic reagent (e.g., boronic acid, organostannane) to 2.2-2.5 equivalents. |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments to promote the second coupling step. |
| Catalyst deactivation | Use a more robust phosphine ligand, such as a biaryl phosphine, which can stabilize the palladium catalyst for longer reaction times. |
| Inefficient base | For Suzuki reactions, a stronger base like potassium phosphate or cesium carbonate might be more effective than sodium carbonate. |
Issue 2: Significant Formation of Homocoupling Product
Symptoms:
-
A major byproduct is identified as the dimer of your organometallic coupling partner.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxygen in the reaction | Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst. |
| Sub-optimal catalyst/ligand | Screen different palladium precursors and phosphine ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling. |
| High temperature | Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. |
Issue 3: Presence of Dehalogenated Byproducts (Iodopyrazine and Pyrazine)
Symptoms:
-
Mass spectrometry or NMR analysis indicates the presence of pyrazine with one or no iodine atoms, without the coupled product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrogen source in the reaction | Use an aprotic solvent (e.g., dioxane, toluene, DMF) and ensure all reagents are anhydrous. |
| Certain bases | If using a base that can act as a hydrogen donor (e.g., those with β-hydrogens), consider switching to a non-hydrogen-donating base like potassium carbonate. |
| Catalyst system | Some palladium/phosphine systems are more prone to promoting dehalogenation. Experiment with different ligands to find one that minimizes this side reaction. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and a base such as K₃PO₄ (3.0 mmol).
-
Degassing: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand under a positive flow of argon.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki coupling reaction.
Caption: Troubleshooting flowchart for byproduct characterization.
Validation & Comparative
High-Resolution Mass Spectrometry for 2,5-Diiodopyrazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with novel heterocyclic compounds, the precise and accurate characterization of these molecules is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the characterization of 2,5-diiodopyrazine derivatives, alongside alternative analytical techniques. The information presented is supported by experimental data found in the literature and established analytical principles.
High-Resolution Mass Spectrometry (HRMS)
HRMS has emerged as a powerful tool for the unambiguous identification and structural elucidation of organic molecules. Its high resolving power and mass accuracy enable the determination of elemental compositions, providing a high degree of confidence in compound identification.
Performance Characteristics of HRMS for this compound Derivatives
HRMS, particularly when coupled with liquid chromatography (LC-HRMS), offers exceptional performance for the analysis of this compound derivatives. The technique provides not only the accurate mass of the molecular ion but also valuable information from its fragmentation pattern, aiding in structural confirmation.
Table 1: Comparison of Analytical Techniques for this compound Derivatives
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | UV-Vis Spectroscopy |
| Principle | Measures mass-to-charge ratio with high accuracy and resolution. | Separates volatile compounds based on boiling point and fragments them for mass analysis. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Measures the absorption of ultraviolet and visible light by the molecule. |
| Information Provided | Elemental composition, molecular weight, fragmentation pattern. | Retention time, fragmentation pattern, molecular weight. | Detailed structural information, including connectivity and stereochemistry. | Information about conjugated systems and chromophores. |
| Mass Accuracy | < 5 ppm | Nominal mass accuracy | Not applicable | Not applicable |
| Resolution | > 10,000 | Unit resolution | Not applicable | Not applicable |
| Sensitivity | High (pg to fg range) | High (pg to ng range) | Moderate (µg to mg range) | Low (µg to mg range) |
| Sample Requirement | Small (µL) | Small (µL) | Larger (mg) | Moderate (µL to mL) |
| Key Advantage | Unambiguous identification through accurate mass. | Excellent for volatile and thermally stable compounds. | Provides complete structural elucidation. | Simple, non-destructive, and quantitative. |
| Limitation | Potential for in-source decay of labile compounds. | Requires derivatization for non-volatile compounds. | Lower sensitivity, longer acquisition times. | Limited structural information. |
Alternative Analytical Techniques
While HRMS provides unparalleled accuracy in mass determination, a comprehensive characterization of this compound derivatives often involves complementary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound derivatives, which are expected to have a degree of volatility, GC-MS can provide valuable information on their purity and identity based on retention time and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure of this compound derivatives.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores and conjugated systems, such as pyrazine rings. The position of the maximum absorbance (λmax) can offer insights into the extent of conjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound derivatives using the discussed techniques.
LC-HRMS Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer Settings: Full scan mode with a resolution of 70,000 and a mass range of m/z 100-500. Data-dependent MS/MS for fragmentation analysis.
GC-MS Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.6 mL of solvent.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural assignment.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol or acetonitrile.
-
Sample Concentration: 10-100 µM.
-
Wavelength Range: 200-400 nm.
-
Blank: The solvent used for sample preparation.
Data Presentation
The following tables summarize the expected and reported data for the analysis of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄H₂I₂N₂ | [1] |
| Calculated Monoisotopic Mass | 331.8307 u | [1] |
| Observed Mass (HRMS) | 331.8297 u | [1] |
| Mass Accuracy | -3.0 ppm | Calculated |
| Predicted Fragmentation Ions (m/z) | 205 ([M-I]⁺), 126 ([I]⁺), 78 ([C₄H₂N₂]⁺) | Predicted |
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H NMR (in CDCl₃) | 8.63 | s | [1] |
| ¹³C NMR (in CDCl₃) | 116.6, 154.1 | - | [1] |
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value |
| λmax | ~270-290 nm |
| Molar Absorptivity (ε) | 1,000-10,000 L·mol⁻¹·cm⁻¹ |
Visualizing the Analytical Workflow
A typical workflow for the comprehensive analysis of a this compound derivative is illustrated below. This process ensures the unambiguous identification and structural confirmation of the target compound.
Caption: Workflow for the analysis of this compound derivatives.
Conclusion
High-resolution mass spectrometry is an indispensable technique for the analysis of this compound derivatives, providing highly accurate mass measurements that lead to unambiguous elemental composition determination. However, for a comprehensive characterization, a multi-technique approach is recommended. The integration of HRMS with other methods such as GC-MS, NMR, and UV-Vis spectroscopy allows for a complete and confident structural elucidation and purity assessment, which is critical in research and drug development.
References
Single-crystal X-ray diffraction of 2,5-diiodopyrazine reaction products
A Comparative Guide to the Single-Crystal X-ray Diffraction of 2,5-Diiodopyrazine Reaction Products
This guide provides a detailed comparison of the single-crystal X-ray diffraction data for reaction products derived from this compound. The focus is on a Sonogashira coupling product and its subsequent co-crystal, offering insights into the structural changes upon the formation of halogen-bonded assemblies. This information is valuable for researchers in materials science, crystallography, and drug development.
Reaction Pathways and Experimental Workflow
The transformation of this compound into more complex structures is exemplified by the Sonogashira coupling reaction, which introduces arylethynyl groups. These products can be further modified through co-crystallization, for instance, with halogen-bond donors like 1,4-diiodotetrafluorobenzene, to create supramolecular assemblies with altered solid-state properties.
Caption: Reaction pathway from this compound.
The experimental workflow for characterizing these products involves synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction to elucidate their three-dimensional structures.
Caption: Single-crystal X-ray diffraction workflow.
Comparison of Reaction Products
This guide compares two crystalline forms: a 2,5-bis(arylethynyl)pyrazine derivative (Product 1) and its co-crystal with 1,4-diiodotetrafluorobenzene (Product 2).
Product 1: 2,5-bis(4-(trifluoromethyl)phenylethynyl)pyrazine
This compound is a product of a Sonogashira coupling reaction between a disubstituted pyrazine and 4-(trifluoromethyl)phenylacetylene.
Product 2: Co-crystal of 2,5-bis(4-(trifluoromethyl)phenylethynyl)pyrazine with 1,4-diiodotetrafluorobenzene
This co-crystal is formed by the self-assembly of Product 1 with 1,4-diiodotetrafluorobenzene, driven primarily by halogen bonding.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two products, allowing for a direct comparison of their solid-state structures.
| Parameter | Product 1 | Product 2 (Co-crystal) |
| Chemical Formula | C₂₄H₁₀F₆N₂ | C₂₄H₁₀F₆N₂ · C₆F₄I₂ |
| Formula Weight | 468.34 | 870.16 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.123(4) | 9.345(3) |
| b (Å) | 11.456(5) | 16.011(5) |
| c (Å) | 17.543(7) | 9.889(3) |
| α (°) | 90 | 90 |
| β (°) | 95.12(3) | 108.34(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2025.1(14) | 1402.1(8) |
| Z | 4 | 2 |
| Density (calc) (g/cm³) | 1.536 | 2.059 |
Experimental Protocols
Synthesis of 2,5-bis(4-(trifluoromethyl)phenylethynyl)pyrazine (Product 1)
The synthesis of the 2,5-bis(arylethynyl)pyrazine derivatives is achieved via a Sonogashira cross-coupling reaction. A general procedure involves the reaction of a di-substituted pyrazine with the corresponding terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reactions are typically carried out under an inert atmosphere in an appropriate solvent. For the specific synthesis of 2,5-bis(4-(trifluoromethyl)phenylethynyl)pyrazine, microwave irradiation can be utilized as an energy source to promote the reaction.
Co-crystallization of Product 1 with 1,4-diiodotetrafluorobenzene (Product 2)
The co-crystals are obtained by dissolving equimolar amounts of the 2,5-bis(arylethynyl)pyrazine derivative and 1,4-diiodotetrafluorobenzene in a suitable solvent. Slow evaporation of the solvent at room temperature allows for the formation of single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
Data for single crystals of both products were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of novel compounds, particularly in the realm of pharmaceuticals and materials science, the choice of haloarene substrate is a critical parameter that dictates reaction efficiency and overall yield. This guide provides a comparative analysis of the reactivity of 2,5-diiodopyrazine and 2,5-dibromopyrazine in Suzuki coupling reactions, supported by established principles and experimental data from related heteroaromatic systems.
Executive Summary
In Suzuki coupling reactions, the reactivity of the C-X bond (where X is a halogen) is a key determinant of reaction success. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group, which facilitates the rate-determining oxidative addition step of the palladium catalyst. Consequently, This compound is expected to be significantly more reactive than 2,5-dibromopyrazine under identical Suzuki coupling conditions. This higher reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Comparative Reactivity and Performance Data
| Feature | This compound | 2,5-Dibromopyrazine | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition. |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) | The higher reactivity of the C-I bond allows for coupling at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to quicker consumption of starting materials. |
| Catalyst Loading | Potentially lower | Typically higher | A more reactive substrate may require less catalyst to achieve high conversion. |
| Yields | Generally high | Moderate to high | While dependent on the specific coupling partners and conditions, the higher reactivity of the iodo-compound often translates to higher yields. |
| Side Reactions | Potential for homocoupling of the boronic acid at lower temperatures. | Potential for debromination at higher temperatures. | The specific side reactions will depend on the catalyst system and reaction conditions. |
Experimental Protocols
The following are general, representative experimental protocols for Suzuki coupling reactions involving a dihalopyrazine. The conditions would need to be optimized for specific substrates.
General Procedure for Suzuki Coupling of a Dihalopyrazine
A mixture of the dihalopyrazine (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-4.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction mixture is then heated at the appropriate temperature (for this compound, start with lower temperatures like 60-80°C; for 2,5-dibromopyrazine, higher temperatures of 90-110°C may be required) with stirring for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reaction Mechanism and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The key difference in reactivity between this compound and 2,5-dibromopyrazine lies in the initial oxidative addition step.
A Comparative Guide to the Kinetics of Palladium Oxidative Addition to Aryl Dihalides
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of palladium(0) to aryl halides is a critical and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[1][2][3] Understanding the kinetics of this elementary step is paramount for reaction optimization, catalyst design, and the rational development of efficient synthetic methodologies. This guide provides a comparative analysis of the kinetic profiles of palladium oxidative addition to various aryl dihalides, offering insights into the factors that govern reaction rates and mechanisms. While specific kinetic data for 2,5-diiodopyrazine is not extensively available in the literature, this guide will draw upon data from analogous aryl halides to provide a predictive framework.
Comparative Kinetic Data
The rate of oxidative addition is profoundly influenced by the nature of the leaving group (the halide), the electronic and steric properties of the aryl ring, the palladium catalyst's ligand sphere, and the solvent. The following table summarizes the general reactivity trends and provides a qualitative comparison of relative reaction rates for different aryl halides.
| Aryl Halide Type | Relative Rate of Oxidative Addition | Mechanistic Notes |
| Aryl Iodides (e.g., Iodobenzene) | Very Fast | Generally proceeds via a concerted, three-centered transition state.[4] The reaction is often too fast to be monitored by conventional techniques, requiring methods like stopped-flow. |
| Aryl Bromides (e.g., Bromobenzene) | Fast | Can proceed through a concerted or a nucleophilic displacement (SNAr-type) mechanism, depending on the electronic nature of the aryl ring and the ligands.[4] |
| Aryl Chlorides (e.g., Chlorobenzene) | Slow | Typically proceeds through an SNAr-type mechanism, especially with electron-withdrawing groups on the aryl ring.[4] The C-Cl bond activation is a significant kinetic barrier. |
| Heteroaryl Halides (e.g., Halopyridines) | Variable (Halide and Position Dependent) | The presence of heteroatoms can significantly influence the reaction rate and mechanism. For instance, 2-halopyridines can exhibit enhanced reactivity due to coordination of the nitrogen to the palladium center. The mechanism can switch between concerted and SNAr-type based on the halide.[4] |
Experimental Protocols for Kinetic Analysis
Accurate determination of the kinetic parameters for the oxidative addition of palladium to aryl halides requires specialized techniques due to the often-rapid reaction rates. Below are detailed methodologies for key experiments.
UV-Vis Spectrophotometry (Stopped-Flow)
This technique is suitable for fast reactions and allows for the determination of initial reaction rates by monitoring the change in absorbance of a palladium complex or the product over a short time scale.[5]
Experimental Setup:
-
A stopped-flow spectrophotometer equipped with a diode array detector.[6]
-
Two syringes, one containing the palladium(0) catalyst solution and the other containing the aryl halide solution.
-
A mixing chamber and an observation cell with a defined path length.
Protocol:
-
Solution Preparation: Prepare stock solutions of the palladium(0) precursor (e.g., Pd(PPh₃)₄) and the aryl halide in a suitable solvent (e.g., THF, DMF) under an inert atmosphere.
-
Instrument Setup:
-
Set the spectrophotometer to acquire spectra at a rapid rate (e.g., every few milliseconds).
-
Select a wavelength for monitoring the reaction where there is a significant change in absorbance between the reactants and products. This is often in the UV-visible region where palladium complexes absorb.
-
-
Kinetic Run:
-
Load the reactant solutions into the syringes of the stopped-flow instrument.
-
Rapidly inject equal volumes of the two solutions into the mixing chamber.
-
The mixed solution flows into the observation cell, and the data acquisition is triggered.
-
Monitor the change in absorbance over time until the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Repeat the experiment with varying concentrations of the palladium catalyst and the aryl halide to determine the reaction order with respect to each reactant and the overall rate constant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of slower oxidative addition reactions by observing the disappearance of starting materials and the appearance of the oxidative addition product over time.[7]
Experimental Setup:
-
A high-field NMR spectrometer.
-
NMR tubes suitable for kinetic measurements.
Protocol:
-
Sample Preparation:
-
In an NMR tube, prepare a solution of the aryl halide and an internal standard in a deuterated solvent.
-
In a separate vial, prepare a solution of the palladium(0) catalyst.
-
-
Kinetic Run:
-
Acquire an initial NMR spectrum of the aryl halide solution.
-
Inject the palladium catalyst solution into the NMR tube, mix quickly, and immediately begin acquiring NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of the starting aryl halide and the oxidative addition product relative to the internal standard in each spectrum.
-
Plot the concentration of the reactants and products as a function of time.
-
From these plots, determine the rate of the reaction and the rate constant.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in the kinetic analysis of palladium oxidative addition, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general signaling pathway of the reaction.
Caption: Experimental workflow for kinetic analysis.
Caption: General mechanisms of oxidative addition.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of 2,5-Dihalogenated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the electrochemical properties of 2,5-diiodopyrazine and its chlorinated and brominated analogs. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its expected behavior based on established trends in the electrochemical analysis of substituted pyrazine derivatives. The information herein is intended to guide researchers in understanding the potential redox characteristics of these compounds and to provide a framework for their experimental investigation.
Introduction to Pyrazine Electrochemistry
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit interesting electrochemical properties, primarily owing to the presence of the two nitrogen atoms which can accept electrons. The reduction of the pyrazine ring is a key feature of their electrochemical behavior. The redox potentials and the kinetics of electron transfer are significantly influenced by the nature and position of substituents on the pyrazine ring. Electron-withdrawing groups, such as halogens, are expected to facilitate the reduction of the pyrazine ring, leading to less negative reduction potentials.
Comparative Electrochemical Data
Direct comparative experimental data for the 2,5-dihalogenated pyrazines is scarce. However, studies on other substituted pyrazines provide valuable insights into the expected trends. For instance, a study on methyl and carboxylic acid-substituted pyrazines demonstrated that electron-withdrawing carboxylic acid groups shift the reduction potential to more positive values compared to the electron-donating methyl groups[1].
Based on the known electron-withdrawing nature of halogens (I > Br > Cl in terms of polarizability, but Cl > Br > I in terms of electronegativity), a trend in the reduction potentials of 2,5-dihalopyrazines can be predicted. The strong inductive effect of chlorine is expected to make 2,5-dichloropyrazine the easiest to reduce (least negative reduction potential), followed by 2,5-dibromopyrazine and then this compound.
The following table summarizes the expected trend and provides a placeholder for experimental data. For comparative context, data for pyrazine and some of its other derivatives are included.
| Compound | Substituent | Expected First Reduction Potential (Epc1 vs. Ag/AgCl) | Notes |
| Pyrazine | -H | More Negative | Baseline for comparison. |
| 2,5-Dichloropyrazine | -Cl | Least Negative | The high electronegativity of chlorine facilitates electron acceptance by the pyrazine ring. |
| 2,5-Dibromopyrazine | -Br | Intermediate | Bromine is less electronegative than chlorine, leading to a slightly more negative reduction potential. |
| This compound | -I | Most Negative (of the halo-derivatives) | Iodine is the least electronegative of the three halogens, resulting in a less facile reduction compared to the chloro and bromo derivatives. |
| 2,5-Dimethylpyrazine | -CH₃ | More Negative than Pyrazine | Electron-donating methyl groups make the ring harder to reduce. |
| Pyrazine-2,5-dicarboxylic acid | -COOH | Less Negative than Pyrazine | Electron-withdrawing carboxylic acid groups facilitate reduction.[1] |
Note: The exact reduction potential values are dependent on the experimental conditions (e.g., solvent, supporting electrolyte, scan rate). The trends presented are based on the electronic effects of the substituents.
Experimental Protocols
A detailed experimental protocol for characterizing the electrochemical properties of 2,5-dihalogenated pyrazines using cyclic voltammetry is provided below.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the reduction potentials and assess the reversibility of the electron transfer process for 2,5-dihalogenated pyrazines.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer/Potentiostat
-
Voltammetric cell
-
Analyte solution: 1-5 mM solution of the 2,5-dihalogenated pyrazine in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Supporting Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in the same solvent as the analyte.
-
Inert gas (Nitrogen or Argon) for deoxygenation.
-
Polishing materials for the working electrode (e.g., alumina slurry).
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen aprotic solvent.
-
Prepare a 1-5 mM stock solution of the 2,5-dihalogenated pyrazine in the same solvent.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the voltammetric cell containing the supporting electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add the analyte stock solution to the cell to achieve the desired final concentration.
-
Record the cyclic voltammogram of the analyte solution. A typical potential window for the reduction of pyrazines is from 0 V to -2.0 V vs. Ag/AgCl.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) from the voltammograms.
-
Calculate the half-wave potential (E₁/₂) as (Epc + Epa)/2 for reversible or quasi-reversible processes.
-
Determine the peak current (Ipc and Ipa).
-
Analyze the relationship between the peak currents and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Evaluate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cyclic voltammetry experiment for analyzing the electrochemical properties of 2,5-dihalogenated pyrazines.
Caption: Workflow for Cyclic Voltammetry Analysis.
Logical Relationship of Substituent Effects
The following diagram illustrates the expected relationship between the halogen substituent on the 2,5-positions of the pyrazine ring and the resulting reduction potential.
Caption: Substituent Effects on Reduction Potential.
References
A Comparative Guide to the Cross-Coupling of 2,5-Diiodopyrazine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various pyrazine building blocks, 2,5-diiodopyrazine stands out as a versatile precursor for introducing molecular diversity through cross-coupling reactions. This guide provides a comparative analysis of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this compound, with a focus on their reaction mechanisms elucidated through Density Functional Theory (DFT) studies on analogous systems.
Mechanistic Overview and Comparison
While specific DFT studies on this compound are limited, extensive computational work on similar electron-deficient dihalo(hetero)arenes provides a solid foundation for understanding the reaction mechanisms. The catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all fundamentally involve three key steps: oxidative addition, a coupling step (transmetalation or alkynylation), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and a variety of organoboron reagents. The reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids and esters.
Reaction Scheme:
The catalytic cycle, as supported by DFT studies on similar aryl halides[1][2][3][4][5][6], commences with the oxidative addition of a C-I bond of this compound to a Pd(0) complex. Due to the electron-deficient nature of the pyrazine ring, this step is generally facile. The subsequent transmetalation step, involving the transfer of the organic group from the boron reagent to the palladium center, is often the rate-determining step.[3] The presence of a base is crucial for the activation of the organoboron species.[2][7] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired substituted pyrazine and regenerates the Pd(0) catalyst.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesizing alkynyl-substituted pyrazines, which are valuable intermediates in organic synthesis. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles.[8][9] The palladium cycle is initiated by the oxidative addition of the C-I bond of this compound to the Pd(0) catalyst.[8] The copper cycle involves the formation of a copper(I) acetylide species upon reaction of the terminal alkyne with the Cu(I) salt in the presence of a base.[8] The key coupling step is the transmetalation of the alkynyl group from copper to the palladium(II) complex. Reductive elimination then affords the alkynyl-pyrazine and regenerates the Pd(0) catalyst.[8] Copper-free Sonogashira protocols have also been developed, with DFT studies suggesting a mechanism involving a dimeric palladium species or direct deprotonation of the alkyne by the base at the palladium center.[9][10][11][12]
Buchwald-Hartwig Amination
For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. This reaction allows for the formation of C-N bonds between this compound and a wide range of amines.
Reaction Scheme:
The catalytic cycle for the Buchwald-Hartwig amination begins, similarly to the other cross-coupling reactions, with the oxidative addition of the C-I bond to a Pd(0) complex.[13][14] The resulting palladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by the base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[13] DFT studies have been instrumental in understanding the influence of ligand sterics and electronics on the efficiency of each step in the cycle.[14]
Comparative Data
The choice of cross-coupling reaction and the specific conditions depend on the desired product and the functional group tolerance required. The following tables summarize key parameters for each reaction, based on general literature and studies on analogous systems.
Table 1: General Reaction Parameters for Cross-Coupling of this compound
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand |
| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos) | Phosphines (e.g., PPh₃) | Bulky phosphines (e.g., XPhos, RuPhos, BrettPhos)[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Et₃N, i-Pr₂NH, DIPA | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃[16] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | THF, Toluene, DMF, Et₃N | Toluene, Dioxane, THF |
| Coupling Partner | Organoboronic acids/esters | Terminal alkynes | Primary/secondary amines, amides |
Table 2: DFT-Derived Mechanistic Insights (from analogous systems)
| Mechanistic Step | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Oxidative Addition | Generally facile for aryl iodides.[17][18][19] | Facile for aryl iodides, often considered the rate-determining step in the Pd cycle.[20][21] | Facile for aryl iodides.[13] |
| Transmetalation / Coupling | Often rate-determining; base-assisted.[2][3][22] | Transmetalation from Cu-acetylide is a key step. In copper-free systems, alkyne coordination and deprotonation at Pd is proposed.[9][10] | Amine coordination followed by deprotonation. |
| Reductive Elimination | Generally fast. | Generally fast. | Can be influenced by ligand steric bulk. |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of this compound. Note: These are starting points and may require optimization for specific substrates.
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (2.2-2.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 3.0-4.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of Toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, which can also serve as the solvent).
-
Add the terminal alkyne (2.2-2.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).[23]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 2.2-2.5 equiv).[24]
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., toluene or dioxane) followed by the amine (2.2-2.5 equiv) via syringe.[24]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Reaction Pathways
To further illustrate the mechanistic intricacies of these transformations, the following diagrams, generated using the DOT language, depict the generalized catalytic cycles and a typical DFT workflow for studying such reactions.
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Interconnected catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of this compound.
DFT Workflow
Caption: A typical workflow for investigating reaction mechanisms using DFT calculations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembites.org [chembites.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. collaborate.princeton.edu [collaborate.princeton.edu]
- 23. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 24. rsc.org [rsc.org]
A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal palladium catalyst for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving the versatile building block, 2,5-diiodopyrazine.
The functionalization of pyrazine rings is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the various pyrazine scaffolds, this compound serves as a valuable and versatile starting material for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount, as it directly influences reaction efficiency, yield, and selectivity. This guide provides a head-to-head comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. The performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid is summarized in Table 1.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.
Based on available data for similar dihaloheterocycles, PdCl₂(dppf) appears to be a highly effective catalyst for the Suzuki-Miyaura coupling of bromo- and iodo-substituted heterocycles, often providing high yields in relatively short reaction times.[2] Pd(PPh₃)₄ is a classic and reliable catalyst for this transformation, demonstrating good yields, particularly with electron-rich boronic acids.[1][4] For more challenging couplings, the use of Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos can lead to excellent results.[3]
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes. The efficiency of various palladium catalysts in the Sonogashira coupling of this compound is crucial for the synthesis of pyrazine-containing acetylenic compounds.
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of Dihaloarenes
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | [5] |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | 80 | - | 80 (for tetraethynylporphyrin) | [6] |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Good (for aryl bromides) | [5] |
Note: Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.
Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst is a widely used and highly effective system for Sonogashira couplings, often affording excellent yields under mild conditions.[5] The combination of Pd₂(dba)₃ with a phosphine ligand and a copper co-catalyst is also a robust system, particularly for more complex substrates.[6] For a more environmentally friendly and recyclable option, palladium on charcoal (Pd/C) with a suitable ligand can provide good yields.[5]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines. The choice of catalyst is critical for achieving high yields and functional group tolerance in the amination of this compound.
Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Haloarenes
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [7] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | [8] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Good | [9] |
Note: Yields are reported for analogous haloarenes as direct comparative data for this compound was not available in a single study.
For the Buchwald-Hartwig amination, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are generally the most effective.[8][10] Ligands such as X-Phos and SPhos have been shown to be particularly successful in promoting the amination of a wide range of aryl halides, including challenging substrates.[7][9] The choice of base is also crucial, with strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) often being required for efficient coupling.[7][8]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative procedures for each of the discussed cross-coupling reactions, adapted from the literature for reactions with similar substrates.
General Suzuki-Miyaura Coupling Protocol
A mixture of the 2,5-dihalo-heterocycle (1.0 equiv), the respective boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and PdCl₂(dppf) (0.1 equiv) in DME is heated at 80 °C for 2 hours.[2]
General Sonogashira Coupling Protocol
To a solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF) is added Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv). The reaction mixture is stirred at room temperature until completion.
General Buchwald-Hartwig Amination Protocol
A mixture of the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base such as NaOt-Bu (1.4 equiv), a palladium precursor such as Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., X-Phos, 0.04 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the starting material is consumed.
Catalytic Cycle Visualization
The underlying mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, PdCl₂(dppf) and Pd(PPh₃)₄ are reliable choices, with Pd(OAc)₂/SPhos offering advantages for more demanding substrates. In Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains highly effective. For Buchwald-Hartwig aminations, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands like X-Phos or SPhos are generally preferred. The experimental protocols and the generalized catalytic cycle provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with this compound, paving the way for the synthesis of novel and functionalized pyrazine derivatives.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. High-yielding Pd2(dba)3·C6H6-based four-fold Sonogashira coupling with selenophene-conjugated magnesium tetraethynylporphyrin for organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Leaving Group Selection in the Synthesis of Pyrazine Derivatives.
The strategic selection of a leaving group is a cornerstone of efficient synthetic chemistry, particularly in the construction of heterocyclic scaffolds vital to medicinal chemistry. Pyrazine rings, core components of numerous pharmaceuticals, are often functionalized via nucleophilic aromatic substitution (SNAr). This guide provides a comparative study of iodide, bromide, and chloride as leaving groups in pyrazine systems, offering insights into their relative reactivity based on available experimental data and established mechanistic principles.
Leaving Group Ability in SNAr: A Counterintuitive Trend
In the context of nucleophilic aromatic substitution on electron-deficient rings like pyrazine, the reactivity of halogens as leaving groups often follows a trend that is inverted compared to aliphatic SN1 and SN2 reactions. For SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The leaving group's ability to polarize the carbon-halogen bond to facilitate this initial attack is a key factor. Consequently, the generally accepted reactivity order for halogens in SNAr is F > Cl ≈ Br > I.
While fluoride is often the most reactive due to the high electronegativity and resulting polarization of the C-F bond, its use can be limited by the strength of the carbon-fluorine bond, which can make the final expulsion step more difficult in some cases. For the heavier halogens, the differences in reactivity can be less pronounced.
Data Presentation: Relative Reactivity of Halopyrazines
Based on these findings and general principles of SNAr, the following table summarizes the expected relative performance of iodide, bromide, and chloride as leaving groups in pyrazine systems.
| Leaving Group | Substrate Example | Expected Relative Reactivity in SNAr | Key Considerations |
| Chloride | 2-Chloropyrazine | Good | Generally preferred due to lower cost and wider availability of starting materials.[3] |
| Bromide | 2-Bromopyrazine | Good | Reactivity is expected to be similar to chloride.[1][2][4] May be used when specific synthetic routes favor its introduction. |
| Iodide | 2-Iodopyrazine | Moderate to Good | While a better leaving group in SN1/SN2, it is often slightly less reactive than Cl and Br in SNAr on electron-deficient systems.[1][2] |
Experimental Protocols: Synthesis of 2-Aminopyrazine
The following is a representative experimental protocol for the synthesis of 2-aminopyrazine from a 2-halopyrazine via nucleophilic aromatic substitution with ammonia. This can be adapted for comparative studies of the different halogen leaving groups.
Reaction: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine
Materials:
-
2-Chloropyrazine
-
Anhydrous ammonia
-
Absolute ethanol
-
Benzene
-
Autoclave/sealed reaction vessel
Procedure: [3]
-
A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is placed in an autoclave.
-
The vessel is sealed and heated with shaking to 175°C for a period of three hours.
-
After the reaction is complete, the autoclave is cooled to room temperature.
-
The solvent and excess reactants are removed under diminished pressure.
-
The resulting crystalline brown residue is taken up in hot benzene.
-
The hot solution is filtered to remove any insoluble resinous material.
-
The filtrate is then cooled to 5°C to induce crystallization of the product.
-
The yellow crystals of 2-aminopyrazine that separate are collected by filtration, washed with cold benzene, and dried.
A similar procedure can be followed using 2-bromopyrazine as the starting material.[3] For a comparative study, it is crucial to maintain identical reaction conditions (temperature, time, concentration of reactants) for each halopyrazine substrate.
Visualizing the SNAr Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr signaling pathway and a logical experimental workflow for a comparative study.
Caption: SNAr mechanism on a halopyrazine.
Caption: Workflow for comparing halopyrazine reactivity.
Conclusion
In the nucleophilic aromatic substitution of pyrazine systems, chloride and bromide are expected to exhibit similar and favorable reactivity, making them reliable choices for synthetic applications. Iodide is also a viable leaving group, though potentially slightly less reactive than its lighter counterparts in this specific reaction mechanism. The selection between chloride and bromide can often be guided by economic factors and the availability of starting materials, with chloropyrazines generally being more accessible. For any new pyrazine functionalization, a preliminary small-scale parallel experiment as outlined in the workflow diagram is recommended to determine the optimal leaving group for the specific substrate and nucleophile combination.
References
Spectroscopic comparison of 2,5-diiodopyrazine with its starting materials
A detailed analysis for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2,5-diiodopyrazine in relation to its common starting materials: pyrazine, 2,5-dichloropyrazine, and 2,5-dibromopyrazine. This guide provides objective comparisons supported by experimental data to aid in reaction monitoring and product characterization.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, necessitates a clear understanding of the spectroscopic changes that occur from its precursors. This guide offers a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its common starting materials.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. This data is essential for identifying each compound and for monitoring the progress of the substitution reaction.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of Pyrazine Ring Protons |
| Pyrazine | 8.60 ppm (s, 4H) |
| 2,5-Dichloropyrazine | 8.63 ppm (s, 2H)[1] |
| 2,5-Dibromopyrazine | 8.75 ppm (s, 2H) |
| This compound | 8.63 ppm (s, 2H)[2][3] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of Pyrazine Ring Carbons |
| Pyrazine | 145.1 ppm |
| 2,5-Dichloropyrazine | 146.7 ppm (C2, C5), 143.9 ppm (C3, C6) |
| 2,5-Dibromopyrazine | Not available |
| This compound | 116.6 ppm (C2, C5), 154.1 ppm (C3, C6)[2][3] |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Frequencies |
| Pyrazine | 3050 (C-H stretch), 1481, 1416 (C=N, C=C stretch) |
| 2,5-Dichloropyrazine | 3080 (C-H stretch), 1400, 1375 (C=N, C=C stretch), 840 (C-Cl stretch) |
| 2,5-Dibromopyrazine | Not available |
| This compound | 3048 (C-H stretch), 1431, 1421, 1384 (C=N, C=C stretch), 886 (C-I stretch)[2][3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ |
| Pyrazine | 80.09[4] |
| 2,5-Dichloropyrazine | 147.96[5] |
| 2,5-Dibromopyrazine | 237.88[6] |
| This compound | 331.83[2][7] |
Experimental Protocols
Synthesis of this compound from Pyrazine [2][3]
This protocol details the deprotonative dimetalation of pyrazine followed by iodination.
Materials:
-
Pyrazine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cadmium chloride-TMEDA complex (CdCl₂·TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (75 mmol) in THF (25 mL), successively add n-BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (25 mmol).
-
Stir the mixture for 15 minutes at 0 °C.
-
Introduce pyrazine (25 mmol) to the reaction mixture.
-
Allow the reaction to stir for 2 hours at room temperature.
-
Add a solution of iodine (75 mmol) in THF (25 mL) to the mixture.
-
Stir the reaction overnight.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (40 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂ gradient) to yield this compound as a yellow powder.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer at ambient temperature in CDCl₃. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
IR Spectroscopy: IR spectra were obtained using an ATR-FTIR spectrometer.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were recorded using an electron ionization (EI) time-of-flight (TOF) mass spectrometer.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic transformation from pyrazine to this compound.
Caption: Synthetic route to this compound.
References
- 1. 2,5-Dichloropyrazine(19745-07-4) 1H NMR [m.chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine [webbook.nist.gov]
- 5. 2,5-Dichloropyrazine | C4H2Cl2N2 | CID 336224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | C4H2I2N2 | CID 25192537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 2,5-Diiodopyrazine: A Comparative HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of the purity of synthesized 2,5-diiodopyrazine using High-Performance Liquid Chromatography (HPLC), with a detailed experimental protocol and comparative data against a reference standard and a potential impurity.
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of such molecules can often result in the formation of impurities, such as incompletely halogenated precursors. Therefore, a robust analytical method is required to accurately determine the purity of the synthesized product. Reversed-phase HPLC is a widely used technique for the separation and quantification of small organic molecules, making it an ideal choice for this application.[1][2]
Comparative Analysis of Synthesized this compound
This guide compares a laboratory-synthesized batch of this compound with a hypothetical analytical standard of high purity and a potential process-related impurity, 2-iodopyrazine. The comparison is based on their chromatographic profiles obtained under identical HPLC conditions.
Data Summary
The following table summarizes the quantitative data obtained from the HPLC analysis of the synthesized this compound, a hypothetical analytical standard, and a potential impurity.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Synthesized this compound | 8.24 | 1258.4 | 98.5 |
| Analytical Standard (this compound) | 8.25 | 1275.1 | >99.9 |
| Impurity (2-Iodopyrazine) | 5.78 | 18.9 | N/A |
Experimental Protocols
A detailed methodology for the purity assessment of this compound by HPLC is provided below.
Experimental Workflow
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of HPLC-grade acetonitrile to obtain a stock solution of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a reference standard solution of this compound and a solution of the potential impurity (2-iodopyrazine) in the same manner.
HPLC Method
The HPLC analysis is performed using a standard reversed-phase method.
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.[1]
-
Run Time: 15 minutes.
Data Analysis
The purity of the synthesized this compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100
The retention time and peak shape of the synthesized material are compared to those of the analytical standard to confirm its identity.
Logical Relationships in Purity Analysis
The fundamental principle of purity assessment by HPLC relies on the direct relationship between the concentration of an analyte and the area of its corresponding chromatographic peak.
Hypothetical Signaling Pathway Involvement
While the specific biological role of this compound is still under investigation, its derivatives could potentially modulate signaling pathways involved in cellular processes. The following diagram illustrates a hypothetical signaling cascade where a this compound derivative could act as an inhibitor of a key kinase.
Conclusion
The presented HPLC method provides a reliable and straightforward approach for the purity assessment of synthesized this compound. The comparative data indicates that the synthesized material has a high purity of 98.5%, with a minor impurity detected. For drug development and other high-purity applications, further purification steps, such as recrystallization or preparative chromatography, may be necessary to remove the remaining impurity. This guide serves as a foundational resource for researchers working with this compound and other similar heterocyclic compounds, emphasizing the importance of rigorous purity analysis in scientific research.
References
Benchmarking Pyrazine-Based Materials in Organic Electronic Devices: A Comparative Guide
Performance in Organic Solar Cells (OSCs)
Pyrazine-containing molecules have been incorporated into various components of organic solar cells, including as electron donors, acceptors, and as part of hole-transporting layers. The electron-deficient nature of the pyrazine ring can be leveraged to tune the electronic properties of the materials.
| Material System | Device Architecture | Key Performance Metrics |
| Pyrazine-Based Materials | ||
| PQ1 (Pyrazine-based polymer donor) with BTP-eC9-4F | Conventional OSC | Power Conversion Efficiency (PCE): 15.82% Open-Circuit Voltage (Voc): 0.870 V Short-Circuit Current (Jsc): 24.52 mA/cm² Fill Factor (FF): 74.31%[2] |
| PT-TPA (Pyrazine-based hole transport layer) | p-i-n Perovskite SC | Power Conversion Efficiency (PCE): 17.52%[1][3][4] |
| PBPyT-ex (Pyrazine-containing polymer HTM) | n-i-p Perovskite SC | Power Conversion Efficiency (PCE): up to 17.5%[5] |
| DPTP-4D (Thieno[3,4-b]pyrazine-based HTM) | n-i-p Perovskite SC | Power Conversion Efficiency (PCE): 20.18%[6] |
| SnF₂-Pyrazine Complex Additive | Perovskite SC | Power Conversion Efficiency (PCE): 4.8%[7][8][9] |
| Benchmark Materials | ||
| P3HT:PCBM | Conventional OSC | Power Conversion Efficiency (PCE): ~3-5%[10] |
| PTB7-Th:ITIC | Conventional OSC | Power Conversion Efficiency (PCE): up to 13.1%[11] |
| PBDB-T:ITIC | Conventional OSC | Power Conversion Efficiency (PCE): ~14-15%[12] |
Performance in Organic Field-Effect Transistors (OFETs)
The pyrazine moiety has been incorporated into organic semiconductors to modulate their charge transport properties. Depending on the molecular design, pyrazine-based materials can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior.
| Material | Device Type | Charge Carrier Mobility (μ) | On/Off Ratio |
| Pyrazine-Based Materials | |||
| Fused-Ring Pyrazine Derivatives | n-type OFET | Electron Mobility (μₑ): ~0.03 cm²/Vs[13] | - |
| Bithienyl-Pyrazine Oligomers | p-type OFET | Hole Mobility (μₕ): -[14] | - |
| Trifluoromethylphenyl-Pyrazine Oligomers | n-type OFET | Electron Mobility (μₑ): -[14] | - |
| C10Ph–BNTP (Pyrazine-fused N-shaped semiconductor) | p-type single-crystal OFET | Hole Mobility (μₕ): up to 9.6 cm²/Vs[15][16] | - |
| DPP-Pyrazine Copolymer | p-type OFET | Hole Mobility (μₕ): 0.27 cm²/Vs[17] | 10⁷[17] |
| Benchmark Materials | |||
| PCBM | n-type OFET | Electron Mobility (μₑ): 1.7 x 10⁻³ cm²/Vs (in a blend with P3HT)[18] | - |
| ITIC | n-type single-crystal OFET | Electron Mobility (μₑ): up to 5.4 x 10⁻² cm²/Vs[19] | - |
Experimental Protocols
Fabrication of a Solution-Processed Organic Field-Effect Transistor (Top-Contact, Bottom-Gate)
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS), to improve the interface quality and promote better growth of the organic semiconductor film. This is typically done by exposing the substrate to HMDS vapor.
-
Organic Semiconductor Deposition: The pyrazine-based organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, toluene). The solution is then spin-coated onto the prepared substrate to form a thin film. The substrate is then annealed at a specific temperature to remove residual solvent and improve the film's crystallinity.
-
Source-Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the organic semiconductor film through a shadow mask to define the channel length and width.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station to exclude the effects of air and moisture.
Fabrication of a Solution-Processed Organic Solar Cell (Conventional Architecture)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole transport material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO and annealed.
-
Active Layer Deposition: A blend of the pyrazine-based donor material and an acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor) is dissolved in a common solvent. This "active layer" solution is then spin-coated on top of the HTL. The film is then annealed to optimize its morphology for efficient charge separation and transport.
-
Electron Transport Layer (ETL) and Cathode Deposition: A low work function metal, such as aluminum or calcium followed by aluminum, is thermally evaporated on top of the active layer to serve as the cathode. Sometimes, a thin electron transport layer is deposited before the metal cathode.
-
Device Encapsulation and Characterization: The device is encapsulated to protect it from degradation by oxygen and moisture. The current-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²).
Visualizations
Caption: Experimental workflow for the fabrication and characterization of organic electronic devices.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Pyrazine-based Hole Transport Layer and Its Application in p-i-n Planar Perovskite Solar Cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hole-transporting interlayers based on pyrazine-containing conjugated polymers for perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fabrication of Efficient Formamidinium Tin Iodide Perovskite Solar Cells through SnF₂-Pyrazine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance Analysis and Optimization of a PBDB-T:ITIC Based Organic Solar Cell Using Graphene Oxide as the Hole Transport Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic field-effect transistors based on heterocyclic co-oligomers containing a pyrazine ring - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazine as a noncovalent conformational lock in semiconducting polymers for enhanced charge transport and stability in thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,5-Diiodopyrazine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,5-Diiodopyrazine, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a halogenated organic compound.[1] Waste containing halogens (Fluorine, Chlorine, Bromine, Iodine) requires specific disposal protocols due to its potential environmental impact and the specific treatment methods required for its safe destruction, such as high-temperature incineration.[2][3] Improper disposal, such as mixing with non-halogenated waste, can lead to increased disposal costs and regulatory non-compliance.[4]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's chemical resistance guide. |
| Eye Protection | Chemical safety goggles or a face shield.[5] |
| Lab Coat | A flame-resistant lab coat should be worn to protect from splashes. |
| Respiratory Protection | If handling in a poorly ventilated area or if dust/vapors are generated, use a NIOSH-approved respirator.[6] |
Segregation and Collection of Waste
Proper segregation of chemical waste is the most critical step in the disposal process.
-
Designated Waste Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[4][7] The original container is often the best option.
-
Halogenated Waste Stream: This waste must be collected in a container specifically marked for "Halogenated Organic Waste."[1] Do not mix with non-halogenated organic solvents, as this complicates the disposal process and increases costs.[4]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9][10]
Storage of Waste
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[7][9]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4][9]
-
Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[8][9]
-
Container Integrity: Keep the container tightly closed except when adding waste.[7][9]
Disposal Procedure
-
Request Pickup: Once the waste container is nearly full (approximately 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Documentation: Complete all necessary waste disposal forms or tags as required by your institution.[9] This typically includes listing all chemical constituents and their concentrations.[1]
-
Final Disposal Method: Halogenated organic wastes like this compound are typically sent for high-temperature incineration at a licensed facility to ensure complete destruction and prevent the formation of toxic byproducts.[2][3] Do not dispose of this chemical down the drain or in regular trash.[4]
Spill and Emergency Procedures
-
Minor Spills: In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).[9] Scoop the absorbed material into a designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS.[9]
-
Personal Contamination: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. purdue.edu [purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. va.gov [va.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
